molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine CAS No. 401566-79-8

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

货号: B052795
CAS 编号: 401566-79-8
分子量: 242.32 g/mol
InChI 键: FBCUUXMVVOANMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperazine moiety linked to a 3-methyl-1-phenyl-1H-pyrazole core, a structure commonly associated with high affinity for various neuroreceptors. Its primary research value lies in its utility as a key intermediate or precursor in the synthesis and development of novel bioactive molecules, particularly those targeting serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and dopamine receptors. Researchers utilize this compound to explore structure-activity relationships (SAR), to design potential psychotropic agents, and to develop new ligands for probing neurological pathways and signal transduction mechanisms. The presence of the piperazine ring enhances solubility and provides a versatile handle for further functionalization, making it an invaluable building block for constructing complex chemical libraries. This product is intended for use in controlled laboratory settings to advance the understanding of neurochemical processes and to accelerate the discovery of new therapeutic candidates.

属性

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUUXMVVOANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621769
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401566-79-8
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine in Antidiabetic Drug Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key chemical intermediate in the synthesis of the potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and synthesis of novel therapeutics for type 2 diabetes.

While this compound is primarily a precursor and not an active pharmaceutical ingredient with a defined mechanism of action of its own, its structural contribution is integral to the high efficacy and unique pharmacological profile of Teneligliptin. This guide will, therefore, focus on the mechanism of action of Teneligliptin, its quantitative pharmacological data, and the experimental protocols used for its characterization, in the context of the pivotal role of its precursor, this compound.

The Significance of this compound in the Synthesis of Teneligliptin

This compound serves as a crucial building block in the multi-step synthesis of Teneligliptin. Its pyrazole and piperazine rings form a core component of the final drug's structure, which is essential for its potent and sustained inhibitory effect on the DPP-4 enzyme. The synthesis of Teneligliptin involves the reaction of this compound with a protected prolidine derivative, followed by deprotection steps to yield the final active molecule.

The following diagram illustrates a simplified synthetic pathway:

G cluster_0 Synthesis of Teneligliptin A This compound C Coupling Reaction A->C B Protected Prolidine Derivative B->C D Deprotection C->D E Teneligliptin D->E

A simplified workflow for the synthesis of Teneligliptin.

Mechanism of Action: Teneligliptin as a DPP-4 Inhibitor

Teneligliptin, synthesized from this compound, is a potent, competitive, and long-lasting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] The DPP-4 enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3]

By inhibiting DPP-4, Teneligliptin increases the levels of active incretins in the body.[2][4][5] This leads to several beneficial effects for glycemic control in patients with type 2 diabetes:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose levels.[2]

  • Suppressed Glucagon Secretion: Elevated incretin levels also suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][4]

  • Delayed Gastric Emptying: GLP-1 is also known to slow down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]

The unique "J-shaped" structure of Teneligliptin, conferred in part by the this compound moiety, allows for strong and extensive binding to the S1, S2, and S2-extensive subsites of the DPP-4 enzyme, contributing to its high potency and long duration of action.

The signaling pathway of DPP-4 inhibition by Teneligliptin is illustrated below:

G cluster_0 DPP-4 Inhibition Pathway Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins degrades Pancreas Pancreas Incretins->Pancreas stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose indirectly G cluster_0 In Vitro DPP-4 Inhibition Assay Workflow A Prepare serial dilutions of Teneligliptin B Add Teneligliptin and DPP-4 enzyme to microplate wells A->B C Incubate for inhibitor binding B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence over time D->E F Calculate % inhibition vs. control E->F G Determine IC50 value F->G

References

A Technical Guide to the Physicochemical Properties of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. It includes a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.

Introduction

This compound (CAS No: 401566-79-8) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of Teneligliptin.[1][2][3] Teneligliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][3][4] Understanding the physicochemical properties of this intermediate is essential for process optimization, quality control, and the development of efficient and scalable synthetic routes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₄[5][6]
Molecular Weight 242.32 g/mol [4][5][7][8]
Appearance White to light yellow powder or crystal, off-white solid[2][9]
Melting Point 107-111 °C[1][2][9]
Boiling Point (Predicted) 428.9 ± 40.0 °C at 760 mmHg[4]
Solubility Low solubility in water; Soluble in ethanol and dichloromethane[7]
Purity (Typical) >98% (HPLC)[2][9]
IUPAC Name 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[10]
CAS Number 401566-79-8[2][5]

Experimental Protocols

While specific experimental reports detailing the determination of all physicochemical properties for this exact intermediate are not publicly available, the following are standard methodologies employed for such characterizations.

Melting Point Determination

The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This is a crucial indicator of purity.

Solubility Assessment

A qualitative and quantitative assessment of solubility is performed by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, often by High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity Analysis by HPLC

The purity of the compound is commonly assessed using reverse-phase HPLC. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid) is used to elute the compound and any impurities. Detection is typically performed with a UV detector at a wavelength where the compound has significant absorbance. The purity is calculated based on the relative peak areas.

Synthesis and Biological Relevance

General Synthesis Workflow

The synthesis of this compound is a multi-step process. A common approach involves the reaction of a piperazine derivative with a pyrazole precursor. The following diagram illustrates a generalized workflow for its synthesis.

G cluster_reactants Starting Materials Piperazine_Derivative Piperazine Derivative (e.g., 1-methylpiperazine) Reaction_Step_1 Condensation Reaction Piperazine_Derivative->Reaction_Step_1 Pyranzole_Precursor Pyrazole Precursor (e.g., t-butyl acetoacetate) Pyranzole_Precursor->Reaction_Step_1 Intermediate Intermediate Product Reaction_Step_1->Intermediate Cyclization Cyclization with Phenylhydrazine Intermediate->Cyclization Protected_Product Protected Piperazine Pyrazole Cyclization->Protected_Product Deprotection Deprotection Step Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Role in DPP-4 Inhibition Signaling Pathway

This compound is a precursor to Teneligliptin, which targets the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins.[1][2][9] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels.[1][5] The diagram below outlines this signaling pathway.

cluster_inhibition Pharmacological Intervention cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits GLP1_GIP Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP Degrades (Blocked) Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Blood_Glucose ↓ Lower Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (Leads to)

Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. The provided information on its properties, standard experimental protocols for their determination, and its role in the synthesis of a key antidiabetic drug, highlights its importance in pharmaceutical development. The visualizations offer a clear understanding of its synthetic pathway and the biological mechanism it ultimately contributes to. This guide serves as a valuable resource for scientists and researchers in the field.

References

Biological Activity of Pyrazolyl-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The fusion of pyrazole and piperazine rings creates a versatile and pharmacologically significant scaffold known as the pyrazolyl-piperazine core. This structure is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazolyl-piperazine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and development efforts.

Anticancer and Kinase Inhibitory Activity

Pyrazolyl-piperazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[4][5] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in aberrant signaling pathways.[4]

Targeting a Spectrum of Kinases and Cancer Cell Lines

These derivatives have shown potent inhibitory activity against a variety of kinases, including Aurora kinases, BCR-ABL, and Epidermal Growth Factor Receptor (EGFR), leading to significant cytotoxicity in numerous human cancer cell lines.[4][5][6][7] For instance, compounds with a 3-cyano-5-fluorophenyl substitution on the piperazine ring have exhibited potent antitumor activity against several human carcinoma cell lines.[6] Similarly, certain pyrazolyl benzimidazole derivatives with a morpholino or piperidine moiety have shown strong potency against Aurora A and B kinases, with IC50 values in the low nanomolar range.[5]

Data Presentation: Anticancer and Kinase Inhibitory Potency

The following tables summarize the quantitative inhibitory activities of selected pyrazolyl-piperazine derivatives against various protein kinases and cancer cell lines.

Table 1: Cytotoxicity of Pyrazolyl-Piperazine Derivatives against Cancer Cell Lines

Compound Reference Cell Line Cell Type Activity Value
4a [8] K562 Leukemia GI50 = 0.26 µM
4a [8] A549 Lung Cancer GI50 = 0.19 µM
5b [8] K562 Leukemia GI50 = 0.021 µM
5b [8] A549 Lung Cancer GI50 = 0.69 µM
Compound 7 [5] A549 Lung Cancer IC50 = 0.487 µM
Compound 7 [5] HT29 Colon Cancer IC50 = 0.381 µM
5a [9] MCF-7 Breast Cancer IC50 = 14 µM
3d [9] MCF-7 Breast Cancer IC50 = 10 µM
5f [7] MCF-7 Breast Cancer IC50 = 395.1 nM
5g [7] HepG2 Liver Cancer IC50 = 286.9 nM

| 5h [7] | HCT116 | Colorectal Cancer | IC50 = 229.4 nM |

Table 2: Inhibitory Activity of Pyrazolyl-Piperazine Derivatives against Protein Kinases

Compound Reference Target Kinase Activity Value (IC50)
Compound 1 [5] Akt1 61 nM
Compound 7 [5] Aurora A 28.9 nM
Compound 7 [5] Aurora B 2.2 nM
Compound 2 [10] Haspin 10.1 nM
Compound 3 [10] Haspin 10.6 nM
5f [7] EGFR 395.1 nM
5g [7] EGFR 286.9 nM

| 5h [7] | EGFR | 229.4 nM |

Visualization: EGFR Signaling Pathway Inhibition

Many pyrazolyl-piperazine derivatives target the EGFR signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The diagram below illustrates the mechanism by which these inhibitors block downstream signaling.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Inhibitor Pyrazolyl-Piperazine Inhibitor Inhibitor->EGFR Inhibits ATP binding site Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling cascade by a pyrazolyl-piperazine compound.

Antimicrobial Activity

The pyrazolyl-piperazine scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[11][12][13]

Spectrum of Activity and Mechanisms

Derivatives have been synthesized that exhibit moderate to potent activity against both plant and human pathogens. For example, certain 3-pyrazolylindole derivatives incorporating a piperazine moiety have shown potent inhibitory activity against phytopathogenic bacteria like Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas axonopodis pv citri (Xac).[11] Mechanistic studies revealed that one such compound, P16, acts by down-regulating the expression of genes associated with the type VI secretion system (T6SS), a key virulence factor in many Gram-negative bacteria.[11] Other derivatives have shown considerable activity against Staphylococcus aureus, Bacillus subtilis, and various fungal strains.[12]

Data Presentation: Antimicrobial Potency

Table 3: Antimicrobial Activity of Pyrazolyl-Piperazine and Related Derivatives

Compound Reference Target Organism Activity Type Activity Value
P16 [11] Xanthomonas oryzae pv oryzae EC50 2.54 ± 0.87 µg/mL
P16 [11] Xanthomonas axonopodis pv citri EC50 3.49 ± 0.04 µg/mL
21a [12] Fungal Strains MIC 2.9–7.8 µg/mL
21a [12] Bacterial Strains MIC 62.5–125 µg/mL
Compound 9 [13] Staphylococcus (MDR strains) MIC 4 µg/mL

| Compound 9 [13] | Enterococcus (MDR strains) | MIC | 4 µg/mL |

Visualization: Logic Flow of T6SS Inhibition

The diagram below outlines the logical workflow of the antibacterial mechanism for compounds that target the T6SS.

T6SS_Inhibition P16 Pyrazolyl-Piperazine Derivative (P16) T6SS_Genes T6SS Virulence Genes P16->T6SS_Genes Targets T6SS_Expression Down-regulation of T6SS Expression T6SS_Genes->T6SS_Expression Leads to Pathogenicity Reduced Bacterial Pathogenicity T6SS_Expression->Pathogenicity Results in Protection Protection Against Infection Pathogenicity->Protection

Mechanism of action for T6SS-inhibiting antibacterial compounds.

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, the pyrazolyl-piperazine scaffold has been explored for a range of other therapeutic applications.

Table 4: Miscellaneous Biological Activities

Activity Type Target/Model Key Findings Reference
Anti-inflammatory Canine COX-2 Potent and selective inhibition in vitro and in vivo. [14]
Antidiabetic α-glucosidase & α-amylase Potent dual inhibition with IC50 values comparable to Acarbose. [15]
Antidiabetic DPP-IV Compounds showed 19%-30% in vitro inhibition at 100 µM. [16]

| Antitubercular | M. tuberculosis H37Rv | A derivative showed promising activity with a MIC of 3.12 µM. |[1] |

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of pyrazolyl-piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (e.g., DMSO).[17]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.[17]

Visualization: MTT Assay Experimental Workflow

MTT_Workflow start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add Test Compounds incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (DMSO) incubate3->solubilize read 8. Measure Absorbance (570nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end End analyze->end

A generalized workflow for determining compound cytotoxicity via MTT assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12]

In Vivo Efficacy Models

In vivo studies are crucial to validate the therapeutic potential of lead compounds.

  • Anticancer Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound (e.g., orally or intraperitoneally). Tumor volume and body weight are monitored over time to assess efficacy and toxicity.[6]

  • Canine Synovitis Model: For anti-inflammatory evaluation, synovitis (joint inflammation) can be induced in dogs. The test compound is administered, and its efficacy is measured by assessing lameness, joint swelling, and biomarkers of inflammation in synovial fluid.[14]

Conclusion and Future Outlook

The pyrazolyl-piperazine scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. The extensive body of research highlights its potential in oncology, infectious diseases, and inflammatory disorders. Future efforts should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. The exploration of this scaffold in novel therapeutic areas, guided by computational modeling and high-throughput screening, will undoubtedly continue to yield promising drug candidates.

References

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the solubility and stability of this compound is not extensively available in the public domain. This guide provides a comprehensive overview of the standard methodologies and protocols that would be employed in the pharmaceutical industry to characterize such a molecule. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[1][2][3][] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage protocols, thereby ensuring the quality and yield of the final active pharmaceutical ingredient (API). This document outlines the standard experimental procedures for evaluating the solubility and stability profile of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC14H18N4[5][6]
Molecular Weight242.32 g/mol [5][7]
AppearanceSolid (predicted)[7]
Purity97%
StorageKeep in dark place, inert atmosphere, room temperature

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability and is assessed early in the drug development process.[8][9] For an intermediate like this compound, solubility in various solvents is crucial for its synthesis, purification, and formulation into the final drug product.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[8][10]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • pH meter

  • Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, methanol, dichloromethane.[11]

Procedure:

  • An excess amount of this compound is added to a series of vials containing a known volume of each solvent.

  • The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

  • The clear supernatant is then diluted with a suitable mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • The pH of the aqueous samples is measured at the end of the experiment.

  • The experiment is performed in triplicate for each solvent.[11]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound.

SolventTemperature (°C)pH (for aqueous)Illustrative Solubility (mg/mL)
Purified Water257.0 ± 0.2< 0.1
0.1 N HCl (pH 1.2)251.215.2
Acetate Buffer (pH 4.5)254.52.8
Phosphate Buffer (pH 6.8)256.80.5
Ethanol25N/A25.7
Methanol25N/A18.9
Dichloromethane25N/A> 100

Note: This data is for illustrative purposes only.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow sedimentation equil1->sep1 sep2 Centrifuge supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 HPLC-UV analysis ana1->ana2 ana3 Calculate concentration ana2->ana3 G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results stress1 Acid Hydrolysis sample Withdraw samples at time points Neutralize/Quench reaction stress1->sample stress2 Base Hydrolysis stress2->sample stress3 Oxidation stress3->sample stress4 Thermal stress4->sample stress5 Photolytic stress5->sample analysis Stability-Indicating HPLC-MS sample->analysis results Identify Degradants Calculate % Degradation Elucidate Pathways analysis->results

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining the key intermediate, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine. This compound is a crucial building block in the synthesis of various pharmaceutical agents, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. This document details the starting materials, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches:

  • Construction of the pyrazole ring followed by introduction of the piperazine moiety. This common industrial route begins with the synthesis of a pyrazolone or a related pyrazole derivative, which is then subsequently reacted with piperazine or a protected form of piperazine.

  • Concurrent formation of the pyrazole ring with a pre-attached piperazine precursor. This approach involves reacting a piperazine derivative, which has been modified to include a β-ketoamide or similar functionality, with phenylhydrazine to form the pyrazole ring in a single cyclization step.

This guide will elaborate on the specific methodologies within these strategies, providing detailed experimental protocols and associated data.

Route 1: Synthesis via Pyrazolone Intermediate

This widely-used method involves a three-step process:

  • Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Chlorination to form 5-Chloro-3-methyl-1-phenylpyrazole.

  • Nucleophilic substitution with piperazine.

A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Cyclization C 5-Chloro-3-methyl-1-phenylpyrazole B->C Chlorination (POCl3) D This compound C->D Nucleophilic Substitution E Piperazine E->D

Caption: Synthetic pathway via a pyrazolone intermediate.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This foundational step involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.

Experimental Protocol:

To a solution of ethyl acetoacetate (15 mmol, 1.91 mL) in dry ethanol (4 mL), phenylhydrazine (15 mmol, 1.48 mL) is added dropwise at room temperature with magnetic stirring. The reaction mixture is then heated under reflux in an oil bath for 5.5 hours. After completion, the mixture is cooled in an ice bath to induce precipitation. The resulting solid is filtered, dried, and recrystallized from ethanol.[1]

Quantitative Data:

Reactant 1Reactant 2SolventReaction TimeYieldMelting Point
Ethyl AcetoacetatePhenylhydrazineEthanol5.5 hours80%129-131 °C
Step 2: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole

The pyrazolone is converted to its chloro-derivative, a key intermediate for the subsequent nucleophilic substitution.

Experimental Protocol:

In a dry four-necked flask, 184 g of phosphorus oxychloride (POCl₃) is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is added portion-wise. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to exothermically rise to 80°C and is held at this temperature for 30 minutes. The mixture is then heated to 110°C for 2 hours. After cooling, the reaction mixture is carefully poured into 1500 mL of water. The product is extracted and the resulting oil is purified by vacuum distillation.[2]

Quantitative Data:

ReactantReagentReaction Temp.Reaction TimeYieldPurity
3-Methyl-1-phenyl-5-pyrazolonePOCl₃60-110 °C~3 hours90.5%99.5%
Step 3: Synthesis of this compound

The final step involves the reaction of the chloropyrazole with piperazine.

Experimental Protocol:

While specific public-domain protocols with precise quantities for this step are sparse, the general procedure involves reacting 5-chloro-3-methyl-1-phenylpyrazole with an excess of piperazine in a suitable high-boiling solvent, such as n-butanol or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to scavenge the generated HCl. The reaction mixture is heated at reflux for several hours until completion, as monitored by TLC or HPLC. The product is then isolated by extraction and purified by crystallization or chromatography.

Route 2: Synthesis via Protected Piperazine Precursors

This alternative strategy involves incorporating the piperazine moiety from the outset and then forming the pyrazole ring.

A N-Protected Piperazine + Alkyl Acetoacetate B N-Protected Acetoacetylpiperazine A->B Condensation C N-Protected this compound B->C Cyclization D This compound C->D Deprotection E Phenylhydrazine E->C

Caption: Synthetic pathway using a protected piperazine precursor.

Variant 2a: Using Ethyl Piperazine-1-carboxylate

This method employs an N-ethoxycarbonyl protected piperazine in a one-pot fashion.

Experimental Protocol:

Ethyl acetoacetate (82.2 g) is added to a solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL). The mixture is heated at 100-110°C for 24 hours. The reaction is then cooled to 0-5°C, and phenylhydrazine (68.4 g) is added slowly over 15-20 minutes. The mixture is warmed to 20-25°C and stirred for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in methanol, and potassium hydroxide (301.4 g) is added. The mixture is heated to 80-85°C for 2-3 hours to effect both cyclization and deprotection. The final product is obtained after workup and crystallization from a toluene/acetic acid mixture.[3]

Quantitative Data:

Piperazine DerivativeAcetoacetateCyclizing AgentSolventDeprotectionOverall Yield
Ethyl piperazine-1-carboxylateEthyl acetoacetatePhenylhydrazineToluene / MethanolKOHNot explicitly stated
Variant 2b: Using 1-Benzylpiperazine

This route utilizes a benzyl protecting group, which is later removed by hydrogenolysis.

Experimental Protocol:

  • Condensation: A solution of tert-butyl acetoacetate in toluene is heated to reflux with a Dean-Stark apparatus. 1-Benzylpiperazine is added, and the reaction is continued until the theoretical amount of water is collected.

  • Cyclization: The intermediate from the previous step is reacted with phenylhydrazine hydrochloride. The resulting product is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • Deprotection: The N-benzyl group is removed by catalytic hydrogenolysis. 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg) is dissolved in methanol (10.0 L) in an autoclave. 100 g of Palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen pressure of 4 kg/cm ² at 45-50°C for 8 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final product.[4]

Quantitative Data:

StepKey ReagentsYieldPurity
Cyclization (POCl₃)1-benzyl-4-(1-(phenylhydrazono)ethyl)piperazine84%-
Deprotection (Hydrogenolysis)1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, Pd/C, H₂92%99.2% (HPLC)

Summary and Conclusion

The synthesis of this compound is well-established, with multiple viable routes available for its production. The choice of a particular synthetic pathway in an industrial setting will depend on factors such as the cost and availability of starting materials, reaction safety, and the desired purity of the final product.

  • The pyrazolone route is a robust and high-yielding method, though it involves the use of hazardous reagents like phosphorus oxychloride.

  • The protected piperazine routes offer alternative approaches, with the one-pot method being particularly efficient by minimizing intermediate isolation steps. The N-benzyl route provides a high-purity product after a clean deprotection step.

This guide has provided a detailed examination of the core starting materials and synthetic methodologies, equipping researchers and drug development professionals with the necessary information to make informed decisions for the synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Analysis of Pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public spectroscopic data for 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, this guide presents a detailed analysis of the closely related and well-characterized compound, 1-phenyl-3-methyl-5-pyrazolone (PMP) . The methodologies and data interpretation principles described herein are broadly applicable to the spectroscopic analysis of similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic characterization of 1-phenyl-3-methyl-5-pyrazolone (PMP) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data of 1-phenyl-3-methyl-5-pyrazolone (PMP)

The following tables summarize the key spectroscopic data for PMP.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.25s3H-CH₃
3.45s2H-CH₂-
7.21-7.45m5HPhenyl-H

Table 2: ¹³C NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

Chemical Shift (δ) ppmAssignment
16.0-CH₃
41.8-CH₂-
121.3Phenyl C4
125.8Phenyl C2, C6
129.2Phenyl C3, C5
138.2Phenyl C1
156.4C=N
171.5C=O
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data of 1-phenyl-3-methyl-5-pyrazolone

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1700-1680StrongC=O stretch (keto form)
1600-1580StrongC=N stretch
1500-1400Medium-StrongAromatic C=C stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 1-phenyl-3-methyl-5-pyrazolone

m/zInterpretation
174.08[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: Use a mass spectrometer with an EI source.

  • Data Acquisition:

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detect the ions.

  • Data Processing:

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Synthesis Workflow of 1-phenyl-3-methyl-5-pyrazolone (PMP)

The following diagram illustrates the synthetic pathway for PMP, a common precursor for various pyrazole-based compounds.

Synthesis_of_PMP cluster_reactants Reactants cluster_process Process cluster_products Products EAA Ethyl Acetoacetate Condensation Condensation/ Cyclization EAA->Condensation PH Phenylhydrazine PH->Condensation PMP 1-phenyl-3-methyl- 5-pyrazolone (PMP) Condensation->PMP Ethanol Ethanol Condensation->Ethanol Water Water Condensation->Water

Caption: Synthetic route for 1-phenyl-3-methyl-5-pyrazolone (PMP).

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 1-phenyl-3-methyl-5-pyrazolone as a representative pyrazole derivative. The presented data tables, detailed experimental protocols, and the synthetic workflow diagram serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel pyrazole-based compounds. The application of these spectroscopic techniques is fundamental for confirming molecular structures, assessing purity, and guiding further drug discovery efforts.

Unveiling the Synthetic Pathways and Physicochemical Profile of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of various pharmaceuticals, notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates available data on its chemical and physical properties. Furthermore, it delineates detailed experimental protocols for its synthesis as described in key patents, offering valuable insights for researchers in medicinal chemistry and process development. The logical workflows of the primary synthetic routes are also visualized to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its molecular structure, incorporating a pyrazole, a phenyl ring, and a piperazine moiety, makes it a versatile building block for the development of bioactive molecules. The primary application of this compound is as a crucial intermediate in the manufacturing of Teneligliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. This guide aims to provide a detailed technical resource on the synthesis and known properties of this important compound.

Physicochemical Properties

While a definitive single crystal X-ray structure is not available in the public domain, a summary of its known physicochemical properties has been compiled from various sources.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₄PubChem
Molecular Weight 242.32 g/mol PubChem
IUPAC Name 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazinePubChem
CAS Number 401566-79-8PubChem
Appearance Solid (predicted)Pipzine Chemicals
Solubility Low solubility in water; Soluble in organic solvents like ethanol and dichloromethane.Pipzine Chemicals

Synthetic Methodologies

The synthesis of this compound has been described in several patents. The following sections detail the experimental protocols for two prominent synthetic routes.

Synthesis via Condensation and Cyclization (Based on Patent WO2015063709A1)

This method involves the reaction of a protected piperazine with an acetoacetate derivative, followed by cyclization with phenylhydrazine.

Experimental Protocol:

  • Step 1: Formation of the Ketoamide Intermediate: A solution of N-protected piperazine (e.g., with a Boc or Cbz group) is reacted with an alkyl acetoacetate (e.g., ethyl acetoacetate) in an organic solvent such as toluene. The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure to yield the ketoamide intermediate.

  • Step 2: Cyclization with Phenylhydrazine: The ketoamide intermediate is dissolved in a suitable solvent, and phenylhydrazine is added. The reaction is typically carried out in the presence of an acid catalyst. The mixture is stirred at room temperature or heated to facilitate the cyclization reaction, forming the pyrazole ring.

  • Step 3: Deprotection: The protecting group on the piperazine nitrogen is removed under appropriate conditions. For example, a Boc group can be removed using an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent.

  • Step 4: Isolation and Purification: The final product, this compound, is isolated by extraction and purified by crystallization or chromatography.

A logical workflow for this synthesis is presented below:

Synthesis Workflow 1 cluster_0 Step 1: Ketoamide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Isolation A N-Protected Piperazine C Ketoamide Intermediate A->C Toluene, Reflux B Alkyl Acetoacetate B->C E Protected this compound C->E Acid Catalyst D Phenylhydrazine D->E F This compound E->F Deprotection

Synthesis via Condensation and Cyclization.
Synthesis via Nucleophilic Substitution (Based on a general approach)

An alternative approach involves the nucleophilic substitution of a leaving group on the pyrazole ring by piperazine.

Experimental Protocol:

  • Step 1: Synthesis of 5-Halo-3-methyl-1-phenylpyrazole: 3-Methyl-1-phenyl-5-pyrazolone is treated with a halogenating agent (e.g., POCl₃, PCl₅) to introduce a halogen (typically chlorine) at the 5-position of the pyrazole ring.

  • Step 2: Nucleophilic Substitution: The resulting 5-chloro-3-methyl-1-phenylpyrazole is reacted with an excess of piperazine. The reaction is typically carried out in a high-boiling solvent and may be heated to drive the substitution.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is worked up to remove excess piperazine and byproducts. The crude product is then purified by a suitable method such as column chromatography or crystallization to yield the final product.

The workflow for this synthetic route is as follows:

Synthesis Workflow 2 cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution A 3-Methyl-1-phenyl-5-pyrazolone C 5-Halo-3-methyl-1-phenylpyrazole A->C B Halogenating Agent (e.g., POCl₃) B->C E This compound C->E High-Boiling Solvent, Heat D Piperazine D->E

Synthesis via Nucleophilic Substitution.

Conclusion

This compound stands as a pivotal intermediate in contemporary pharmaceutical synthesis. While detailed crystallographic data remains elusive, a clear understanding of its synthesis is crucial for drug development and manufacturing. The protocols and workflows presented in this guide, derived from established patent literature, offer a solid foundation for researchers and chemists working with this compound. Future public disclosure of its crystal structure would undoubtedly provide deeper insights into its solid-state properties and molecular conformation, further aiding in its application in medicinal chemistry.

Unveiling the Therapeutic Potential of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The primary focus of this document is to equip researchers and drug development professionals with the foundational knowledge required to explore and advance the therapeutic applications of this versatile chemical class.

Core Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The most prominent and well-established therapeutic target for derivatives of this compound is Dipeptidyl Peptidase-4 (DPP-4). This compound serves as a crucial intermediate in the synthesis of the potent and selective DPP-4 inhibitor, Teneligliptin, which is utilized in the management of type 2 diabetes mellitus.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_liver_muscle Liver & Muscle Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Insulin Release (β-cells) Insulin Release (β-cells) GLP-1/GIP Release->Insulin Release (β-cells) Glucagon Release (α-cells) Glucagon Release (α-cells) GLP-1/GIP Release->Glucagon Release (α-cells) Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 Degradation Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Pyrazolylpiperazine Derivative 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Derivative (e.g., Teneligliptin) Pyrazolylpiperazine Derivative->DPP-4 Inhibition Glucose Homeostasis Glucose Homeostasis Glucose Uptake->Glucose Homeostasis Hepatic Glucose Production->Glucose Homeostasis

DPP-4 Inhibition Signaling Pathway
Quantitative Data: DPP-4 Inhibition

While specific IC50 values for the parent compound, this compound, are not extensively reported in the public domain due to its primary role as a synthetic intermediate, derivatives have shown potent inhibitory activity. For instance, a structurally related thiosemicarbazide derivative incorporating a pyrazole moiety, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, has demonstrated a remarkable DPP-4 inhibitory effect.

Compound DerivativeTargetIC50 (nM)Reference CompoundIC50 (nM)
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazideDPP-41.266 ± 0.264Sitagliptin4.380 ± 0.319
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the DPP-4 inhibitory activity of test compounds.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well microplate, add 24 µL of DPP-4 solution (1.73 mU/mL) and 26 µL of the diluted test compound or reference inhibitor. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM), to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every minute.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence intensity versus time). Determine the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Targets Beyond DPP-4

The pyrazole and piperazine moieties are present in numerous pharmacologically active compounds, suggesting a broader therapeutic potential for this compound derivatives.

Anticancer Activity

Derivatives of pyrazole and piperazine have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.

Signaling Pathways in Cancer Targeted by Pyrazole/Piperazine Derivatives

Anticancer_Pathways cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway VEGFR2 VEGFR2 VEGFR2->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER2 PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway HER2->PI3K/AKT/mTOR Pathway Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival Tumor Growth Tumor Growth Proliferation->Tumor Growth Angiogenesis->Tumor Growth Survival->Tumor Growth Apoptosis Apoptosis Apoptosis->Tumor Growth Pyrazolylpiperazine Derivative 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Derivative Pyrazolylpiperazine Derivative->EGFR Inhibition Pyrazolylpiperazine Derivative->VEGFR2 Inhibition Pyrazolylpiperazine Derivative->HER2 Inhibition Pyrazolylpiperazine Derivative->Apoptosis Induction Antimicrobial_Workflow Bacterial Strain Preparation Bacterial Strain Preparation Inoculation Inoculation Bacterial Strain Preparation->Inoculation Compound Dilution Series Preparation of 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Derivative Dilutions Compound Dilution Series->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination Visual Inspection for Growth (Turbidity) Incubation->MIC Determination Result Result MIC Determination->Result Lowest concentration with no visible growth = MIC Anti_inflammatory_Workflow Animal Acclimatization Animal Acclimatization Compound Administration Administer 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Derivative or Vehicle Animal Acclimatization->Compound Administration Induction of Inflammation Subplantar Injection of Carrageenan Compound Administration->Induction of Inflammation Paw Volume Measurement Measure Paw Volume at Different Time Points Induction of Inflammation->Paw Volume Measurement Data Analysis Calculate % Inhibition of Edema Paw Volume Measurement->Data Analysis Result Result Data Analysis->Result

Structure-Activity Relationship of 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structure-activity relationship (SAR) of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine analogs, a class of compounds with significant potential in drug discovery, particularly for neurological and psychiatric disorders. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related pyrazolylpiperazine derivatives to elucidate key structural determinants for biological activity. The primary focus is on the modulation of dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors, which are critical targets for antipsychotic and antidepressant therapies. This guide provides a comprehensive overview of the synthesis, in vitro pharmacological evaluation, and the influence of structural modifications on receptor affinity. Detailed experimental protocols for key biological assays are included to facilitate further research and development in this area.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. Its constituent pyrazole and piperazine moieties are frequently found in centrally active agents due to their favorable physicochemical properties and ability to interact with various biological targets. Notably, this core is a key intermediate in the synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. However, the structural similarity of this scaffold to known antipsychotics and other CNS-active drugs has prompted investigation into its potential as a modulator of dopamine and serotonin receptors.

This guide focuses on the SAR of analogs based on a closely related series of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine derivatives. These compounds serve as valuable surrogates to understand the impact of substitutions on the pyrazole and phenylpiperazine rings on the affinity for D2, 5-HT1A, and 5-HT2A receptors.

Structure-Activity Relationship Insights

The biological activity of 1-(pyrazolyl)piperazine analogs is significantly influenced by the nature and position of substituents on both the pyrazole and the terminal phenyl ring of the piperazine moiety. The following sections summarize the key SAR findings based on the analysis of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine derivatives.

Substitutions on the Pyrazole Ring

The substitution pattern on the pyrazole ring plays a crucial role in modulating receptor affinity and selectivity. Isosteric replacement of the pyrazole with other five-membered heterocycles like 1,2,3-triazole has been explored, leading to analogs with varying binding profiles. For the pyrazole series, substitutions at the N1-phenyl ring have a pronounced effect.

Substitutions on the N-phenylpiperazine Moiety

Modifications on the N-phenyl ring of the piperazine are critical for tuning the pharmacological profile. The presence and position of electron-withdrawing or electron-donating groups can significantly alter the affinity for D2, 5-HT1A, and 5-HT2A receptors.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki, nM) of a series of 1-((1-aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine analogs for human D2, 5-HT1A, and 5-HT2A receptors.[1]

Table 1: Binding Affinities of 1-((1-Aryl-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine Analogs [1]

CompoundRArD2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
LASSBio-579 H4-F-Ph13858189
Analog 1 HPh243120345
Analog 2 H4-Cl-Ph15575210
Analog 3 OCH34-F-Ph>1000250890
Analog 4 OCH3Ph>1000310>1000
Analog 5 OCH34-Cl-Ph>1000280>1000
Analog 6 Cl4-F-Ph21098320
Analog 7 ClPh350150450
Analog 8 Cl4-Cl-Ph230110380

Data extracted from a study on related N-phenylpiperazine heterocyclic derivatives as multi-target compounds.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound analogs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2][3]

  • Cell Culture and Harvesting: Stably transfected HEK293 or CHO cells expressing the receptor of interest (e.g., human D2, 5-HT1A, or 5-HT2A) are cultured to confluence. Cells are harvested by scraping and washed with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and finally resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). Membrane preparations are aliquoted and stored at -80°C until use.[4][5]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • A serial dilution of the test compound.

    • A fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A) at a concentration near its Kd value.

    • The cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4][5]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity is then measured using a microplate scintillation counter.[4]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibitory constant) values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays: Calcium Mobilization

For Gq-coupled receptors like 5-HT2A, functional activity can be assessed by measuring changes in intracellular calcium concentration.[6][7]

  • Cell Plating: Seed cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Compound Addition: Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

  • Baseline Reading: Establish a stable baseline fluorescence reading for each well.

  • Agonist/Antagonist Addition:

    • Agonist Mode: Inject a serial dilution of the test compound (agonist) into the wells and monitor the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound (antagonist) before adding a fixed concentration of a known agonist (e.g., serotonin) and monitor the fluorescence.

  • Data Acquisition: Record the fluorescence intensity kinetically to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is calculated as the maximum peak response minus the baseline. For agonists, dose-response curves are generated to determine EC50 values (the concentration that produces 50% of the maximal response). For antagonists, IC50 values are determined from the inhibition of the agonist-induced response.[6]

Visualizations

Diagrams of Signaling Pathways and Workflows

Gq_Signaling_Pathway Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis Cell_Plating Cell Plating (5-HT2A expressing cells) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Baseline Read Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add Test Compound (Agonist/Antagonist) Baseline->Compound_Addition Kinetic_Read Kinetic Fluorescence Measurement Compound_Addition->Kinetic_Read Response_Calc Calculate Peak Fluorescence Response Kinetic_Read->Response_Calc EC50_IC50_Calc Determine EC50/IC50 Response_Calc->EC50_IC50_Calc

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel CNS-active agents. The analysis of structurally related compounds indicates that modifications to the pyrazole and N-phenylpiperazine moieties are key to modulating affinity and selectivity for D2, 5-HT1A, and 5-HT2A receptors. Further systematic synthesis and pharmacological evaluation of a focused library of analogs are warranted to build a comprehensive SAR and to optimize compounds for desired therapeutic profiles. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of this chemical space holds significant potential for the development of next-generation treatments for a range of neuropsychiatric disorders.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of pyrazole and pyrazoline derivatives and is suitable for routine quality control and research applications.[3][4][5]

Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in the table below. These conditions are a starting point and may require optimization for specific matrices or analytical goals.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[3][5]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient 60:40 (Acetonitrile: 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min[3][5]
Column Temperature 25 °C[3][5]
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid in Water, 60:40)

  • Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Measure 400 mL of HPLC-grade water into a separate 1000 mL graduated cylinder.

  • Add 1.0 mL of concentrated phosphoric acid to the water.

  • Carefully mix the acetonitrile and the acidified water in a 1000 mL solvent bottle.

  • Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.

b) Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase and mix thoroughly.

c) Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Workflow for HPLC analysis.

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. The following table outlines typical acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Method Validation Summary

The following table summarizes the expected performance characteristics of this method.

ParameterExpected Result
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Signaling Pathways and Logical Relationships

The logical relationship between the analytical method parameters and the desired outcome (accurate quantification) is depicted in the diagram below.

Method_Logic cluster_inputs Method Inputs cluster_outputs Performance Metrics cluster_goal Analytical Goal MobilePhase Mobile Phase Composition Resolution Peak Resolution MobilePhase->Resolution Retention Retention Time MobilePhase->Retention Column Stationary Phase (C18) Column->Resolution Column->Retention FlowRate Flow Rate FlowRate->Retention Wavelength Detection Wavelength Sensitivity Peak Sensitivity Wavelength->Sensitivity Quantification Accurate & Precise Quantification Resolution->Quantification Retention->Quantification Sensitivity->Quantification Shape Peak Shape Shape->Quantification

Caption: Logic diagram of HPLC method parameters.

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on common chromatographic principles for similar molecular structures and is expected to offer good linearity, accuracy, and precision. Validation of this method according to ICH guidelines is recommended before its implementation for routine analysis in a regulated environment.

References

Application Notes: Synthesis of Teneligliptin via 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This document provides a detailed protocol for the synthesis of Teneligliptin, focusing on the crucial coupling step involving this intermediate. The outlined process involves a reductive amination reaction followed by a deprotection step to yield the final active pharmaceutical ingredient (API).

Core Synthesis Pathway

The synthesis of Teneligliptin from 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine generally follows a two-step process:

  • Reductive Amination: Coupling of this compound with a protected pyrrolidinone derivative, typically (2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine. This step forms the core structure of the Teneligliptin molecule.

  • Deprotection: Removal of the protecting group (e.g., tert-butoxycarbonyl, Boc) from the pyrrolidine nitrogen to yield Teneligliptin.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol details the coupling of this compound with a protected pyrrolidinone.

Materials:

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine

  • Sodium triacetoxyborohydride

  • Toluene or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine and 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in toluene or dichloromethane.[1]

  • Add acetic acid to the mixture (if required).

  • Cool the reaction mixture to a suitable temperature (e.g., 20°C).[1]

  • Slowly add sodium triacetoxyborohydride to the mixture while maintaining the temperature.

  • Stir the reaction mixture for several hours (e.g., 2-4 hours) at a controlled temperature (e.g., 20-40°C).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Teneligliptin intermediate.

Protocol 2: Deprotection of Boc-Protected Teneligliptin

This protocol describes the removal of the Boc protecting group to yield Teneligliptin.

Materials:

  • Boc-protected Teneligliptin intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Saturated brine solution

Procedure:

  • Dissolve the crude Boc-protected Teneligliptin in dichloromethane.[2]

  • Add trifluoroacetic acid to the solution at room temperature.[2]

  • Stir the mixture for an extended period (e.g., 19 hours).[2]

  • Concentrate the reaction mixture under reduced pressure.[2]

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

  • Extract the product with chloroform.[2]

  • Wash the combined organic extracts with saturated brine and dry over a suitable drying agent.[2]

  • Evaporate the solvent under reduced pressure to obtain crude Teneligliptin.

  • The crude product can be further purified by silica gel column chromatography or crystallization to achieve the desired purity.[2] A purity of >99.5% is often desired for pharmaceutical applications.[3]

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of Teneligliptin.

Table 1: Reaction Conditions and Yields for Reductive Amination

Reactant AReactant BReducing AgentSolvent(s)TemperatureTimeYieldPurityReference
3-[(2S)-1-(1,1-dimethylacetamide base carbonyl)-4-oxo-pyrrolidine-2-base carbonyl] thiazolidine1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineSodium triacetoxyborohydrideToluene, Tetrahydrofuran (THF)20°C2h98%98.43%[1]
3-[(2S)-1-(1,1-dimethylacetamide base carbonyl)-4-oxo-pyrrolidine-2-base carbonyl] thiazolidine1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineSodium triacetoxyborohydrideToluene, Tetrahydrofuran (THF)40°C2h90%85.75%[1]

Table 2: Deprotection Step Yield

Starting MaterialReagentSolventTimeYieldReference
3-{(2S,4S)-1-(1,1-Dimethylethyloxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidineTrifluoroacetic acidDichloromethane19h93%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Teneligliptin starting from the key piperazine intermediate.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification A This compound D Boc-Protected Teneligliptin A->D B Protected Pyrrolidinone Derivative B->D C Sodium Triacetoxyborohydride Toluene/THF C->D Reagents E Boc-Protected Teneligliptin G Teneligliptin E->G F Trifluoroacetic Acid Dichloromethane F->G Reagents H Teneligliptin (Crude) J Pure Teneligliptin H->J I Silica Gel Chromatography or Crystallization I->J Method

Caption: Workflow for Teneligliptin Synthesis.

Signaling Pathway (Illustrative)

While the synthesis protocol itself does not involve a signaling pathway, Teneligliptin's mechanism of action as a DPP-4 inhibitor is crucial for its therapeutic effect. The following diagram illustrates this pathway.

Caption: Teneligliptin's Mechanism of Action.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of such drugs. These application notes provide detailed protocols for the large-scale synthesis of this compound, compiled from established literature and patents. The methodologies presented focus on scalability, safety, and yield optimization.

Synthetic Strategies Overview

Several synthetic routes for this compound have been reported. The most common strategies involve the construction of the pyrazole ring followed by the introduction of the piperazine moiety, or a convergent approach where a piperazine derivative is reacted with a pyrazole precursor. Key considerations in selecting a synthetic route for large-scale production include the availability and cost of starting materials, the use of protecting groups, and the ease of purification.

This document outlines two primary, scalable synthetic pathways:

  • Route A: Synthesis via a protected piperazine derivative.

  • Route B: Synthesis from N-substituted piperazines (e.g., 1-methylpiperazine or 1-benzylpiperazine) followed by deprotection.

The following sections provide detailed experimental protocols for these routes, along with a summary of quantitative data and visual representations of the workflows.

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Route B

StepIntermediate/ProductStarting MaterialReagentsSolventYield (%)Purity (HPLC)Reference
11-Methyl-4-(acetoacetyl)piperazine1-Methylpiperazinet-Butyl acetoacetateToluene--[1][3]
21-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine1-Methyl-4-(acetoacetyl)piperazinePhenylhydrazine hydrochloride, POCl₃---[1]
3Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineEthyl chloroformate, TriethylamineToluene95%-[3]
41-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazineEthyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylatePotassium hydroxideIsopropyl alcohol-99.2%[3]
4a1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (from benzyl precursor)1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazinePd/C, H₂Methanol92%-[3]

Note: Yields and purities are as reported in the cited literature and may vary depending on specific experimental conditions.

Experimental Protocols

Route A: Synthesis via N-Protected Piperazine

This route involves the reaction of an N-protected piperazine with an acetoacetate derivative, followed by cyclization with phenylhydrazine and subsequent deprotection. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Step A1: Synthesis of 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine

  • To a solution of 1-tert-butoxycarbonylpiperazine in a suitable solvent, add diketene.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 1-acetoacetyl-4-tert-butoxycarbonylpiperazine.

Step A2: Synthesis of 1-tert-Butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine

  • Dissolve the 1-acetoacetyl-4-tert-butoxycarbonylpiperazine in a suitable solvent.

  • Add phenylhydrazine to the solution.

  • Perform a cyclization reaction, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product, typically by chromatography, to yield 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine as an oil.[4]

Step A3: Deprotection to Yield this compound

  • Dissolve the protected intermediate in a suitable solvent.

  • Add a deprotecting agent, such as trifluoroacetic acid, to remove the Boc group.[4]

  • Stir the reaction until completion, monitored by TLC.

  • Neutralize the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent and concentrate to obtain this compound.

Route B: Synthesis from 1-Methylpiperazine or 1-Benzylpiperazine

This alternative route avoids the use of expensive protecting groups and can be more cost-effective for large-scale synthesis.[1]

Step B1: Synthesis of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • Prepare a solution of t-butyl acetoacetate in toluene and heat to reflux using a Dean-Stark apparatus for water removal.

  • React 1-methylpiperazine with the prepared t-butyl acetoacetate solution.

  • The resulting intermediate is then reacted with phenylhydrazine hydrochloride.

  • Cyclization is achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Step B2: Demethylation-Carboxylation

  • Heat a mixture of 1-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (18.00 kg, 70.21 mol), triethylamine (4.25 kg, 42.0 mol) in toluene (72.0 L) to 80 °C.[3]

  • Slowly add ethyl chloroformate (7.92 kg, 72.98 mol) to the reaction mixture.

  • Reflux the mixture for 2 hours, monitoring for completion by TLC.[3]

  • After completion, cool the reaction and add water (180.00 L) slowly at 30-35 °C.[3]

  • Separate the organic layer and wash the aqueous layer with toluene (90.00 L).[3]

  • Combine the organic layers and wash with water (90.00 L).[3]

  • Distill off the solvent under reduced pressure to obtain ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate.[3]

Step B3: Hydrolysis to the Final Product

  • Dissolve the crude ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (21.0 kg) in isopropyl alcohol (90.00 L).[3]

  • Add potassium hydroxide (29.81 kg, 53.23 mol) to the solution.[3]

  • Reflux the reaction mixture for 4 hours.[3]

  • Distill off the solvent under reduced pressure.[3]

  • To the resulting mass, add water (180.00 L) at 30-35 °C.[3]

  • Stir the mixture for 2.5 hours at 15-20 °C to allow for crystallization.[3]

  • Filter the crystallized product and wash it with water (36.00 L) to yield 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[3]

Alternative Debenzylation (for Benzyl-protected intermediate)

  • Dissolve 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg, 3.0 mol) in methanol (10.0 L) at 30 °C in an autoclave.[3]

  • Flood the apparatus with nitrogen and add 10% Pd/C catalyst (100 g).[3]

  • Apply hydrogen pressure (4 kg/cm ²) at 45-50 °C for 8 hours.[3]

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mass to 30 °C, flood the autoclave with nitrogen, and filter off the catalyst.[3]

  • Concentrate the filtrate under vacuum to obtain 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[3]

Mandatory Visualizations

Synthesis_Pathway_Route_A A 1-tert-butoxycarbonylpiperazine C 1-Acetoacetyl-4-tert- butoxycarbonylpiperazine A->C B Diketene B->C E 1-tert-Butoxycarbonyl-4-(3-methyl- 1-phenyl-5-pyrazolyl)piperazine C->E D Phenylhydrazine D->E G This compound E->G F Trifluoroacetic Acid F->G

Caption: Synthetic Pathway via N-Protected Piperazine (Route A).

Synthesis_Pathway_Route_B A 1-Methylpiperazine C 1-Methyl-4-(acetoacetyl)piperazine A->C B t-Butyl acetoacetate B->C E 1-Methyl-4-(3-methyl-1-phenyl- 1H-pyrazol-5-yl)piperazine C->E D Phenylhydrazine HCl D->E G Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol- 5-yl)piperazine-1-carboxylate E->G F Ethyl Chloroformate F->G I This compound G->I H KOH H->I

Caption: Synthetic Pathway from 1-Methylpiperazine (Route B).

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup and Execution (Heating, Stirring, Reflux) start->reaction monitoring In-process Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Quenching and Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Product Isolation and Purification (Crystallization, Filtration) workup->purification analysis Final Product Analysis (Purity, Yield, Characterization) purification->analysis end End: Purified Product analysis->end

Caption: General Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Purification of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established principles for the purification of heterocyclic amines and pyrazole derivatives.

Introduction

This compound is a solid organic compound with low solubility in water but is soluble in certain organic solvents such as ethanol and dichloromethane.[1] Due to the presence of basic nitrogen atoms in the piperazine ring and the pyrazole moiety, this compound can exhibit strong interactions with acidic stationary phases in chromatography, requiring specific considerations for effective purification.[2][3] The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. The two primary methods detailed here are recrystallization and column chromatography.

Data Presentation

Quantitative data from purification experiments should be meticulously recorded to ensure reproducibility and to compare the efficacy of different methods. The following tables provide a structured format for presenting this data.

Table 1: Recrystallization Data

ParameterTrial 1Trial 2Trial 3
Crude Compound Weight (g)
Recrystallization Solvent/System
Volume of Solvent(s) (mL)
Dissolution Temperature (°C)
Crystallization Temperature (°C)
Weight of Pure Compound (g)
Recovery Yield (%)
Purity Before Recrystallization (%)
Purity After Recrystallization (%)
Melting Point (°C)
Appearance

Table 2: Column Chromatography Data

ParameterRun 1Run 2Run 3
Weight of Crude Compound (g)
Stationary Phase
Column Dimensions (diameter x length)
Mobile Phase (Eluent System)
Elution Mode (Isocratic/Gradient)
Flow Rate (mL/min)
Fractions Collected
Weight of Pure Compound (g)
Recovery Yield (%)
Purity Before Chromatography (%)
Purity After Chromatography (%)

Experimental Workflow

The general workflow for the purification of this compound is outlined below. The choice between recrystallization and column chromatography will depend on the impurity profile of the crude product.

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Impurity Profile Analysis Purity Analysis (e.g., HPLC, TLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for purifying crystalline solids. The selection of an appropriate solvent is crucial for high recovery and purity. For pyrazole derivatives, alcohols and mixed solvent systems are often effective.[4]

1.1. Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixed system like ethanol/water or hexane/ethyl acetate)[4]

1.2. Solvent Selection

  • Perform small-scale solubility tests to identify a suitable solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

  • Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems such as ethanol/water or hexane/ethyl acetate can also be effective.[4]

1.3. Recrystallization Procedure (Single Solvent)

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture with stirring on a hot plate until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

1.4. Recrystallization Procedure (Mixed Solvent)

  • Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect and dry the crystals as described in steps 1.3.6 to 1.3.8.

Protocol 2: Purification by Column Chromatography

Column chromatography is effective for separating the target compound from impurities with different polarities. Due to the basic nature of the piperazine and pyrazole nitrogens, special considerations are necessary when using silica gel.[2][3]

2.1. Materials and Equipment

  • Crude this compound

  • Chromatography column

  • Stationary phase: Silica gel (standard or amine-functionalized) or basic alumina.

  • Mobile phase (eluent): A solvent system such as hexane/ethyl acetate or dichloromethane/methanol.

  • Triethylamine (optional, for deactivating silica gel)

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

2.2. Procedure

  • Stationary Phase Preparation:

    • Standard Silica Gel: Prepare a slurry of silica gel in the initial eluent. To mitigate issues with the basicity of the compound, consider adding a small amount of triethylamine (0.1-1%) to the eluent system.[2][3]

    • Amine-Functionalized Silica: This is often a better choice for purifying basic compounds as it minimizes strong interactions.[3] Pack the column using a slurry of the amine-functionalized silica in the chosen solvent.

    • Basic Alumina: Can be used as an alternative to silica gel for basic compounds.

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the chosen mobile phase. A gradient of increasing polarity (e.g., from pure hexane to a mixture of hexane and ethyl acetate, or from dichloromethane to a mixture of dichloromethane and methanol) is often effective.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to obtain the purified compound.

Logical Relationships in Purification

The decision-making process for selecting a purification method can be visualized as follows:

decision_tree start Assess Crude Product Purity high_purity High Purity (>90%) Minor Impurities start->high_purity low_purity Low Purity (<90%) Multiple Impurities start->low_purity recrystallization Select Recrystallization high_purity->recrystallization Yes chromatography Select Column Chromatography low_purity->chromatography Yes final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

Analytical method validation for 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Analytical Method Validation for the Assay of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination (assay) of this compound (MPP). MPP is a key intermediate in the synthesis of various pharmaceutical compounds, including the antidiabetic agent Teneligliptin.[1][2][3] Ensuring a reliable analytical method for its quantification is crucial for quality control during drug development and manufacturing. The validation parameters outlined herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7]

Analytical Method and Instrumentation

This protocol assumes a reversed-phase HPLC method with UV detection. The following are typical starting conditions that must be validated.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[8]

  • Detection Wavelength: 215 nm[9]

  • Injection Volume: 10 µL[9]

  • Standard Solution: Prepare a stock solution of MPP reference standard in a suitable solvent (e.g., mobile phase) and dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing MPP to achieve a theoretical concentration of 100 µg/mL in the same solvent.

Validation Workflow

The validation process follows a structured approach to demonstrate that the analytical procedure is fit for its intended purpose.[6]

G cluster_prep Preparation cluster_conclusion Conclusion A Develop Analytical Method B Define Validation Protocol & Acceptance Criteria A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H Review Data vs. Criteria G->H I Method is Validated H->I All Criteria Met

Caption: Workflow for analytical method validation.

Experimental Protocols and Data Presentation

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[10][11]

Protocol:

  • Prepare and inject a blank solution (diluent) to demonstrate no interference at the retention time of the MPP peak.

  • Prepare and inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to check for interference.

  • Prepare and inject a solution of the MPP reference standard.

  • Prepare and inject a sample solution spiked with known related substances or impurities, if available.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on an MPP sample solution. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main MPP peak.

  • Assess peak purity of the MPP peak in the presence of degradants using a PDA detector.

Acceptance Criteria Summary Table

ParameterAcceptance Criteria
Blank InterferenceNo significant peak at the retention time of MPP.
Placebo InterferenceNo significant peak at the retention time of MPP.
Peak ResolutionChromatographic resolution of at least 2.0 between the MPP peak and the closest eluting peak (impurity or degradant).[12]
Peak PurityPurity angle should be less than the purity threshold.
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10][13]

Protocol:

  • Prepare a stock solution of the MPP reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[10]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Linearity Data Summary

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
8080100803008020080200
9090250901509035090250
100100500100300100400100400
110110400110600110500110500
120120800120500120650120650

Regression Analysis Summary

ParameterAcceptance CriteriaResult
Correlation Coefficient (R²)≥ 0.9990.9995
SlopeReport1005.2
Y-InterceptReport150.8
Range80% - 120% of target concentrationConfirmed
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[10] It is often determined by recovery studies.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with the MPP reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level. This results in a minimum of nine determinations.[12][14]

  • Analyze the samples and calculate the percentage recovery for each preparation.

Accuracy (Recovery) Data Summary

Spiked LevelConcentration (µg/mL)ReplicateMeasured Conc. (µg/mL)% RecoveryMean % Recovery
80%80179.599.4%
280.2100.3%99.9%
380.0100.0%
100%1001101.1101.1%
299.899.8%100.4%
3100.3100.3%
120%1201119.599.6%
2121.0100.8%100.1%
3119.999.9%

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0% at each concentration level.[15]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[10][12]

G cluster_conditions1 Same Conditions cluster_conditions2 Varied Conditions A Precision B Repeatability (Intra-Assay Precision) A->B C Intermediate Precision A->C D Reproducibility (Inter-Laboratory) A->D L1 • Same Day • Same Analyst • Same Equipment B->L1 L2 • Different Days • Different Analysts • Different Equipment C->L2

Caption: Relationship between different levels of precision studies.

3.4.1 Repeatability (Intra-assay Precision)

Protocol:

  • Prepare a minimum of six individual sample preparations from the same homogeneous batch at 100% of the target concentration.[12]

  • Alternatively, prepare three replicates at three concentrations (e.g., 80%, 100%, 120%), for a total of nine determinations.

  • Analyze all samples on the same day, with the same analyst and equipment.

  • Calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD).

3.4.2 Intermediate Precision

Protocol:

  • Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.

  • Prepare six new sample preparations at 100% of the target concentration.

  • Calculate the %RSD for this set of data.

  • Perform a statistical comparison (e.g., using an F-test) of the results from both repeatability and intermediate precision studies and calculate the cumulative %RSD.

Precision Data Summary

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Number of Samples (n)66-
Mean Assay (%)100.2%99.8%-
SD0.450.51-
% RSD 0.45% 0.51% RSD ≤ 2.0% [11][15]
Overall % RSD (n=12) \multicolumn{2}{c}{0.68% }RSD ≤ 2.0%
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Protocol:

  • Prepare a standard solution and a sample solution.

  • Analyze the solutions under normal operating conditions.

  • Analyze the solutions again while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5°C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Evaluate the effect of these changes on system suitability parameters (e.g., peak tailing, resolution) and the final assay result.

Robustness Data Summary

Parameter VariedModificationAssay Result (%)System Suitability
Control Condition Nominal 100.1% Pass
Flow Rate0.9 mL/min100.3%Pass
1.1 mL/min99.8%Pass
Column Temperature30°C100.5%Pass
40°C99.7%Pass
Mobile Phase Organic48% Acetonitrile100.6%Pass
52% Acetonitrile99.5%Pass

Acceptance Criteria: System suitability requirements must be met, and the assay results should not significantly deviate from the control (e.g., %RSD of all results should be ≤ 2.0%).

Conclusion

The described HPLC method for the assay of this compound has been validated according to ICH guidelines. The results for specificity, linearity, range, accuracy, precision, and robustness met all pre-defined acceptance criteria. The method is therefore considered validated and fit for its intended purpose of quantifying MPP in a quality control environment.

References

Application Notes and Protocols: 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its unique molecular structure, featuring a substituted pyrazole ring linked to a piperazine moiety, makes it a valuable building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the antidiabetic drug, Teneligliptin.

Physicochemical Properties

PropertyValueReference
CAS Number 401566-79-8[1]
Molecular Formula C₁₄H₁₈N₄[2]
Molecular Weight 242.32 g/mol [2]
Appearance White to light yellow crystalline powderTCI Chemicals
Melting Point 107 °CKesarkar et al. (2020)
Purity >98.0% (HPLC)TCI Chemicals
Solubility Soluble in various organic solventsCorey Organics

Application in Drug Synthesis: Teneligliptin

This compound is a key starting material for the synthesis of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][3] Teneligliptin works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[3][5]

Signaling Pathway of Teneligliptin

The mechanism of action of Teneligliptin involves the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates the signaling pathway.

Teneligliptin_Signaling_Pathway cluster_gut Gut (In response to food intake) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibition

Teneligliptin's DPP-4 Inhibition Pathway

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are two detailed protocols starting from different piperazine derivatives.

This protocol involves the reaction of N-benzylpiperazine with tert-butyl acetoacetate, followed by cyclization with phenylhydrazine, chlorination, and subsequent debenzylation.

Experimental Workflow:

Synthesis_Protocol_1 N-Benzylpiperazine N-Benzylpiperazine Intermediate_2r Intermediate 2r N-Benzylpiperazine->Intermediate_2r t-Butyl acetoacetate t-Butyl acetoacetate t-Butyl acetoacetate->Intermediate_2r Intermediate_3r Intermediate 3r Intermediate_2r->Intermediate_3r Phenylhydrazine HCl Phenylhydrazine HCl Phenylhydrazine HCl->Intermediate_3r Intermediate_4r 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Intermediate_3r->Intermediate_4r POCl3 POCl3 POCl3->Intermediate_4r Final_Product This compound Intermediate_4r->Final_Product H2, Pd-C H2, Pd-C H2, Pd-C->Final_Product

Synthesis from N-Benzylpiperazine

Step-by-step Procedure:

  • Synthesis of Intermediate 2r: A solution of t-butyl acetoacetate (10.88 mol) in toluene is prepared and heated to reflux using a Dean-Stark apparatus for water removal. N-benzylpiperazine (4.5 mol) is then added, and the reaction is refluxed until completion. The solvent is removed under reduced pressure to yield Intermediate 2r.[3]

  • Synthesis of Intermediate 3r: Intermediate 2r (9.41 mol) is reacted with phenylhydrazine hydrochloride (13.1 mol) to obtain the hydrochloride salt of Intermediate 3r.[3]

  • Synthesis of Intermediate 4r: Intermediate 3r (5.17 mol) is treated with phosphorus oxychloride (POCl₃, 17.28 mol) to yield 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Intermediate 4r).[3]

  • Hydrogenolysis to Final Product: Intermediate 4r (3.0 mol) is dissolved in methanol in an autoclave. 10% Palladium on carbon (Pd-C) is added, and the mixture is subjected to hydrogen pressure (4 kg/cm ²) at 45-50 °C for 8 hours. After completion, the catalyst is filtered, and the solvent is concentrated to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[6]

Quantitative Data (Protocol 1):

StepProductYield (%)Purity (HPLC)Melting Point (°C)
1Intermediate 2r95%--
2Intermediate 3r89%-210
3Intermediate 4r84%--
4Final Product92%99.2%107

Data sourced from Kesarkar et al. (2020).[3][6]

This method involves the reaction of ethyl piperazine-1-carboxylate with ethyl acetoacetate, followed by cyclization and deprotection.

Step-by-step Procedure:

  • Reaction with Ethyl Acetoacetate: Ethyl piperazine-1-carboxylate is reacted with ethyl acetoacetate in toluene at 100-110°C for 24 hours.[4]

  • Cyclization with Phenylhydrazine: The reaction mixture is cooled, and phenylhydrazine is slowly added. The mixture is stirred at room temperature for 3 hours.[4]

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then treated with glacial acetic acid to precipitate the acetate salt of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[4]

Note: This patent describes the formation of the acetate salt of the final product. Further processing would be required to obtain the free base.

Synthesis of Teneligliptin from this compound

The final step in the synthesis of Teneligliptin involves the coupling of the intermediate with a protected pyrrolidine derivative, followed by deprotection.

Experimental Workflow:

Teneligliptin_Synthesis Intermediate This compound Reductive_Amination Reductive Amination (Sodium triacetoxyborohydride) Intermediate->Reductive_Amination Pyrrolidine_Derivative tert-butyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate Pyrrolidine_Derivative->Reductive_Amination Protected_Teneligliptin N-Boc-Teneligliptin Reductive_Amination->Protected_Teneligliptin Deprotection Deprotection (Trifluoroacetic acid) Protected_Teneligliptin->Deprotection Teneligliptin Teneligliptin Deprotection->Teneligliptin

Final Steps in Teneligliptin Synthesis

Step-by-step Procedure:

  • Reductive Amination: A solution of sodium triacetoxyborohydride in toluene is added to a mixture of tert-butyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate in toluene at 5-10°C. The reaction is stirred at 20-25°C for 3 hours.[4]

  • Deprotection: The resulting N-Boc protected Teneligliptin is dissolved in dichloromethane, and trifluoroacetic acid is added at room temperature. The mixture is stirred for approximately 19 hours.[7]

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is neutralized with a saturated aqueous sodium bicarbonate solution. The product is extracted with chloroform, washed, dried, and purified by silica gel column chromatography to yield Teneligliptin.[7]

Quantitative Data (Final Step):

StepProductYield (%)
2Teneligliptin93%

Data for the deprotection step sourced from a synthetic protocol on ChemicalBook.[7]

Conclusion

This compound is a versatile and crucial pharmaceutical intermediate. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and scientists involved in the synthesis of Teneligliptin and other pyrazole-containing drug candidates. The established synthetic routes are scalable and produce high yields and purity, making this intermediate economically viable for large-scale pharmaceutical production. Further research into novel applications of this compound could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols: Coupling Reactions of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of pharmacologically active compounds, notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.[1] The protocols outlined below cover N-alkylation (reductive amination), N-acylation, and N-arylation reactions, providing a versatile toolkit for the derivatization of this important scaffold.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines. In the context of this compound, this reaction is pivotal for the synthesis of Teneligliptin and its analogues. The reaction proceeds via the formation of an iminium ion intermediate from the piperazine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Table 1: Reaction Conditions for Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1(2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl esterSodium triacetoxyborohydrideToluene30-352Not Specified[2]
2tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylateSodium triacetoxyborohydrideToluene5-103Not Specified[3]
3General Aldehydes/KetonesSodium triacetoxyborohydrideDichloromethane (DCM) or Dichloroethane (DCE)Room Temp.1-24Typically >80%General Protocol
Experimental Protocol: Reductive Amination for Teneligliptin Synthesis[3]

This protocol details the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester.

Materials:

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 eq)

  • (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester (1.0 eq)

  • Sodium triacetoxyborohydride (1.1 eq)

  • Acetic acid (catalytic amount)

  • Toluene

  • Water

  • 10% Sodium bicarbonate solution

  • 10% Sodium chloride solution

Procedure:

  • Suspend 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (0.041 mol), (2S)-4-oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester (0.041 mol), and sodium triacetoxyborohydride (0.045 mol) in toluene (200 ml).

  • Add a catalytic amount of acetic acid (1.2 g) to the suspension.

  • Stir the reaction mixture for 2 hours at 30-35 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water (100 ml) at 30-35 °C.

  • Separate the organic layer and wash the aqueous layer with toluene (50 ml).

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (50 ml) and 10% sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Reductive Amination:

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend Reactants: - Piperazine Derivative - Carbonyl Compound - Reducing Agent in Toluene add_acid Add Catalytic Acetic Acid start->add_acid react Stir at 30-35°C for 2h add_acid->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Separate Organic Layer and Extract Aqueous Layer quench->extract wash Wash Organic Layer (NaHCO3, NaCl) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify end Isolated Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

N-Acylation Reactions

N-acylation of the piperazine moiety introduces an amide functionality, which can be a key structural motif in various drug candidates. This can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Table 2: General Conditions for N-Acylation
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)General Yield (%)
1Acyl ChlorideTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to Room Temp.1-4>90%
2Acetic AnhydridePyridine or TEADCM0 to Room Temp.2-6>90%
Experimental Protocol: N-Acetylation

This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the N-acetylated product.

Reaction Pathway for N-Acylation:

Acylation_Pathway N-Acylation Pathway Reactant This compound Product N-Acylated Product Reactant->Product AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Product Base Base (e.g., Triethylamine) Base->Product Activates Amine & Neutralizes Acid Byproduct

Caption: General reaction pathway for N-acylation.

N-Arylation Reactions

The introduction of an aryl group on the piperazine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (using aryl halides) or the Chan-Lam coupling (using aryl boronic acids).

Table 3: General Conditions for N-Arylation
EntryCoupling ReactionAryl SourceCatalystLigandBaseSolventTemperature (°C)
1Buchwald-HartwigAryl Bromide/IodidePd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, or BINAPNaOt-Bu or K₃PO₄Toluene or Dioxane80-110
2Chan-LamAryl Boronic AcidCu(OAc)₂Pyridine or PhenanthrolinePyridine or Et₃NDCM or MethanolRoom Temp. to 50
Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship in Catalyst Selection for N-Arylation:

Catalyst_Selection Catalyst System Selection for N-Arylation cluster_buchwald Buchwald-Hartwig Components cluster_chanlam Chan-Lam Components CouplingType Desired N-Arylation Buchwald Buchwald-Hartwig Amination CouplingType->Buchwald Aryl Halide ChanLam Chan-Lam Coupling CouplingType->ChanLam Aryl Boronic Acid PdSource Palladium Source (Pd(OAc)₂, Pd₂(dba)₃) Buchwald->PdSource Ligand Phosphine Ligand (XPhos, RuPhos) Buchwald->Ligand Base_BH Strong Base (NaOt-Bu, K₃PO₄) Buchwald->Base_BH CuSource Copper Source (Cu(OAc)₂) ChanLam->CuSource Base_CL Mild Base (Pyridine, Et₃N) ChanLam->Base_CL

Caption: Decision tree for selecting the appropriate N-arylation method.

References

Application Note: Monitoring the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The synthesis of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine is a crucial step in the preparation of various pharmaceutically active compounds. Efficient monitoring of this synthesis is essential for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose. This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC, including the preparation of the mobile phase, sample analysis, and visualization of the chromatogram.

Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the synthesis of this compound by TLC.

1. Materials and Equipment

  • TLC Plates: Pre-coated silica gel 60 F254 plates.

  • Solvents: Chloroform (CHCl₃) and Methanol (CH₃OH), analytical grade.

  • Reactants and Product: Starting materials (e.g., a pyrazole precursor and piperazine), reaction mixture, and a reference standard of this compound.

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Iodine chamber

    • Beakers and graduated cylinders

    • Forceps

    • Pencil

2. Preparation of the Mobile Phase

  • Prepare a 90:10 (v/v) mixture of chloroform and methanol.

  • For example, to prepare 10 mL of the mobile phase, mix 9 mL of chloroform with 1 mL of methanol in a beaker.

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Close the chamber with the lid and allow it to saturate for at least 15-20 minutes before developing the TLC plate. This ensures a uniform solvent vapor environment inside the chamber, leading to better separation.

3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.

  • Mark small, evenly spaced points on the baseline where the samples will be spotted.

  • Using separate capillary tubes, spot small amounts of the starting materials, the reaction mixture at different time intervals (e.g., t=0, t=1h, t=2h), and the purified product (if available as a reference) on the marked points.

  • The spots should be small and concentrated to ensure good separation. Allow the solvent from the spots to evaporate completely before developing the plate.

4. Development of the TLC Plate

  • Carefully place the spotted TLC plate into the saturated developing chamber using forceps, ensuring that the baseline is above the level of the mobile phase.

  • Close the chamber with the lid and allow the mobile phase to ascend the plate by capillary action.

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

  • Remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

5. Visualization

  • UV Light: Place the dried TLC plate under a UV lamp and observe it at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[1][2] Circle the visible spots with a pencil.

  • Iodine Vapor: Place the TLC plate in a chamber containing a few crystals of iodine.[1][3] The iodine vapor will stain the organic compounds on the plate, making them visible as brown spots.[3] This method is particularly useful for visualizing compounds that are not UV-active.[1] The spots should be circled with a pencil as they will fade over time.[2][3]

6. Analysis and Interpretation

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf values of the spots from the reaction mixture with those of the starting materials and the product standard.

  • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product's Rf value indicate the progress of the reaction. The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the typical Rf values for the product and related intermediates in the synthesis of this compound using a chloroform:methanol (90:10) mobile phase.[1][4]

CompoundMobile Phase (CHCl₃:CH₃OH)Rf Value
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine90:100.20
1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine90:100.58
Intermediate 3r (hydrochloride salt)90:100.22
Intermediate 2r90:100.52

Visualization

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_vis Visualization & Interpretation prep_mobile Prepare Mobile Phase (CHCl3:MeOH 90:10) saturate_chamber Saturate TLC Chamber prep_mobile->saturate_chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_samples Spot Samples (Reactants, Rxn Mixture, Product) prep_plate->spot_samples develop_plate Develop Plate spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_vis Visualize under UV Light (254 nm) dry_plate->uv_vis iodine_vis Visualize with Iodine Vapor uv_vis->iodine_vis Optional calc_rf Calculate Rf Values uv_vis->calc_rf iodine_vis->calc_rf interpret Interpret Results (Monitor Reaction Progress) calc_rf->interpret

Caption: Workflow for TLC monitoring of the synthesis of this compound.

References

Application Notes and Protocols for 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, commonly referred to as MPP, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin, its utility extends beyond this role.[1][] The inherent structural features of the pyrazole and piperazine moieties suggest a broader pharmacological potential, including applications in the development of agents for neurological disorders, inflammation, and oncology.[3] This document provides a comprehensive overview of the applications of this compound, detailing its synthesis, potential therapeutic applications based on the biological activity of its derivatives, and relevant experimental protocols.

Chemical Properties

PropertyValueSource
CAS Number 401566-79-8[4][5]
Molecular Formula C₁₄H₁₈N₄[4][5]
Molecular Weight 242.32 g/mol [4]
IUPAC Name 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[4]
Synonyms MPP, 1-(5-methyl-2-phenylpyrazol-3-yl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole[3][5]
Appearance White to light yellow powder/crystal
Melting Point 107.0 - 111.0 °C

Application 1: Intermediate in the Synthesis of Teneligliptin

The most prominent application of this compound is as a crucial building block in the multi-step synthesis of Teneligliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[1][]

Synthesis Workflow

The synthesis of Teneligliptin from MPP typically involves the reductive amination of a protected pyrrolidinone derivative with MPP.

G cluster_synthesis Synthesis of this compound (MPP) cluster_teneligliptin Synthesis of Teneligliptin Ethyl_acetoacetate Ethyl acetoacetate Intermediate_A Intermediate A Ethyl_acetoacetate->Intermediate_A Toluene, heat Ethyl_piperazine_carboxylate Ethyl piperazine-1-carboxylate Ethyl_piperazine_carboxylate->Intermediate_A Phenyl_hydrazine Phenyl hydrazine MPP_acetate MPP Acetate Phenyl_hydrazine->MPP_acetate Cyclization Intermediate_A->MPP_acetate MPP This compound (MPP) MPP_acetate->MPP Neutralization Teneligliptin_intermediate Protected Teneligliptin Intermediate MPP->Teneligliptin_intermediate Reductive Amination (Sodium triacetoxyborohydride) Protected_pyrrolidinone tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate Protected_pyrrolidinone->Teneligliptin_intermediate Teneligliptin Teneligliptin Teneligliptin_intermediate->Teneligliptin Deprotection

Figure 1: Synthesis workflow of MPP and its use in Teneligliptin synthesis.
Experimental Protocol: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate

This protocol is adapted from the process described in patent literature.[6]

Materials:

  • Ethyl piperazine-1-carboxylate

  • Ethyl acetoacetate

  • Toluene

  • Phenyl hydrazine

  • Glacial acetic acid

Procedure:

  • A solution of ethyl piperazine-1-carboxylate and ethyl acetoacetate in toluene is heated at 100-110°C for 24 hours.

  • The reaction mixture is then cooled to 0-5°C.

  • Phenyl hydrazine is slowly added to the cooled mixture over 15-20 minutes, maintaining the temperature at 0-10°C.

  • The mixture is warmed to 20-25°C and stirred for 3 hours.

  • The reaction mixture is concentrated under reduced pressure to obtain a residue.

  • The residue is cooled to 50-55°C, and glacial acetic acid is added slowly.

  • The mixture is stirred for 1 hour at the same temperature, then cooled to 20-25°C and stirred for another hour.

  • The mixture is further cooled to 0-5°C and stirred for 1 hour.

  • The resulting solid is filtered, washed with cold toluene, and dried to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate.

Application 2: Scaffold for CNS-Active Agents

The piperazine moiety is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). Its derivatives have shown a wide range of activities, including antipsychotic, anxiolytic, and antidepressant effects. While direct biological data for MPP in CNS targets is limited, the structural similarity to known CNS-active compounds suggests its potential as a scaffold for novel drug discovery in this area.

Potential Signaling Pathways for CNS Activity

Derivatives of pyrazolylpiperazine may interact with various CNS receptors, such as serotonin (5-HT) and dopamine (D2) receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders.

cluster_pathway Hypothetical Signaling Pathway Modulation by MPP Derivatives cluster_serotonin Serotonergic Pathway cluster_dopamine Dopaminergic Pathway MPP_Derivative MPP Derivative 5HT_Receptor 5-HT Receptor MPP_Derivative->5HT_Receptor Antagonist/Agonist D2_Receptor D2 Receptor MPP_Derivative->D2_Receptor Antagonist/Agonist Adenylyl_Cyclase Adenylyl Cyclase 5HT_Receptor->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Gi_Protein Gi Protein D2_Receptor->Gi_Protein AC_Inhibition Adenylyl Cyclase (Inhibition) Gi_Protein->AC_Inhibition Downstream_Effects Downstream Effects (e.g., Ion Channel Modulation) AC_Inhibition->Downstream_Effects

Figure 2: Potential modulation of CNS signaling pathways by MPP derivatives.

Application 3: Potential as an Anticancer Agent

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, certain indolo-pyrazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization.[7] Given that MPP possesses the core pyrazole structure, it and its derivatives are valuable candidates for investigation as novel anticancer therapeutics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)

  • Normal human cell line (e.g., BEAS-2B) for assessing selectivity

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (MPP) or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (MPP or its derivatives) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on MPP are not widely available, general principles for related pyrazolylpiperazine derivatives can provide guidance for the design of new analogs with enhanced biological activity.

Logical Relationships for SAR

cluster_sar Structure-Activity Relationship (SAR) Considerations for MPP Analogs cluster_modifications Potential Modifications cluster_activities Target Activities MPP_Core This compound (MPP) Core Pyrazole Ring Piperazine Ring Phenyl Ring Pyrazole_Subs Substituents on Pyrazole Ring (e.g., at C3-methyl, N1-phenyl) Piperazine_Subs Substituents on Piperazine Ring (at N4) Phenyl_Subs Substituents on Phenyl Ring (e.g., halo, alkoxy) DPP4_Inhibition DPP-4 Inhibition Pyrazole_Subs->DPP4_Inhibition Influences Potency Piperazine_Subs->DPP4_Inhibition Key for Binding CNS_Activity CNS Receptor Binding (e.g., 5-HT, D2) Piperazine_Subs->CNS_Activity Crucial for Receptor Interaction Anticancer_Activity Anticancer Activity (e.g., Tubulin Inhibition) Phenyl_Subs->Anticancer_Activity Affects Cytotoxicity

Figure 3: Logical relationships in the SAR of MPP derivatives.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its established role in the synthesis of Teneligliptin underscores its importance as a synthetic intermediate. Furthermore, the inherent pharmacological potential of the pyrazolylpiperazine core warrants further investigation into its utility for developing novel therapeutics for CNS disorders and cancer. The protocols and insights provided in this document are intended to serve as a foundational resource for researchers in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the manufacturing of the antidiabetic drug, Teneligliptin.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Knorr pyrazole synthesis. This involves the condensation reaction of a β-ketoamide, typically a derivative of 1-(acetoacetyl)piperazine, with phenylhydrazine. The reaction is usually followed by a cyclization step, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃), to form the pyrazole ring. Subsequent deprotection of the piperazine nitrogen, if a protecting group is used, yields the final product.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities include:

  • Regioisomeric Impurity: 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine is the most significant process-related impurity. It forms due to the two possible cyclization pathways during the Knorr synthesis.

  • Unreacted Starting Materials: Residual phenylhydrazine, 1-(acetoacetyl)piperazine derivatives, or the piperazine starting material can remain if the reaction does not go to completion.

  • Byproducts from Cyclizing Agent: If phosphorus oxychloride is used, various chlorinated and phosphorylated byproducts can be generated.

  • Degradation Products: The final compound can be susceptible to degradation under harsh acidic or basic conditions, or through oxidation. In the context of the final drug product, Teneligliptin, this intermediate is listed as "Teneligliptin Impurity A".[1]

Q3: How can I control the formation of the regioisomeric impurity?

Q4: My reaction mixture turns a dark yellow or red color. Is this normal, and how can I purify my product?

A4: Yes, the formation of colored impurities is a common issue in Knorr-type syntheses involving hydrazines, which can be prone to oxidation and side reactions. To obtain a cleaner product, you can try the following:

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use purified starting materials.

  • For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is often effective.

  • Column chromatography on silica gel can also be employed to separate the desired product from colored impurities.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress and quantifying the purity of this compound and its impurities. A reversed-phase HPLC method with UV detection is typically used. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and identifying the regioisomeric impurity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction of starting materials.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a slight excess of one of the reactants (e.g., phenylhydrazine).
Inefficient cyclization.- Use a more effective cyclizing agent or optimize the amount used. - Ensure anhydrous conditions if using a water-sensitive cyclizing agent like POCl₃.
Product loss during work-up and purification.- Optimize extraction and recrystallization solvent systems. - Use column chromatography for purification if recrystallization is inefficient.
High Levels of Regioisomeric Impurity Unfavorable reaction conditions for desired regioselectivity.- Adjust the pH of the reaction mixture; mildly acidic conditions often favor one isomer. - Experiment with different solvents and reaction temperatures.
Incorrect order of reagent addition.- Ensure a controlled and consistent addition of phenylhydrazine to the β-ketoamide.
Presence of Multiple Unidentified Impurities Degradation of starting materials or product.- Run the reaction under an inert atmosphere. - Avoid excessively high temperatures or prolonged reaction times. - Use milder work-up procedures.
Side reactions caused by the cyclizing agent (e.g., POCl₃).- Use the minimum effective amount of the cyclizing agent. - Control the temperature during the addition of the cyclizing agent. - Consider alternative, milder cyclization methods.
Difficulty in Removing Colored Impurities Oxidation of hydrazine or formation of polymeric byproducts.- Add an antioxidant to the reaction mixture. - Purify the crude product using a silica gel plug filtration to remove baseline impurities before final recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods described in the literature. Optimization may be required.

  • Formation of the β-ketoamide (if not commercially available):

    • React piperazine (or a protected piperazine derivative) with a suitable acetoacetylating agent (e.g., ethyl acetoacetate or diketene) in an appropriate solvent like toluene or ethanol.

    • Heat the mixture to drive the reaction to completion.

    • Remove the solvent under reduced pressure to obtain the crude 1-(acetoacetyl)piperazine derivative.

  • Condensation and Cyclization:

    • Dissolve the 1-(acetoacetyl)piperazine derivative in a suitable solvent (e.g., toluene, ethanol, or acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add phenylhydrazine (or its hydrochloride salt) to the cooled solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to reflux to drive the reaction to completion. Monitor the reaction by HPLC or TLC.

    • If a separate cyclization step is needed, cool the mixture and slowly add the cyclizing agent (e.g., phosphorus oxychloride).

    • Heat the reaction mixture to complete the cyclization.

  • Work-up and Purification:

    • Cool the reaction mixture and quench it by carefully adding it to a cold aqueous basic solution (e.g., sodium hydroxide or sodium carbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Teneligliptin and its impurities, which can be adapted for the analysis of the intermediate this compound.[2]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of aqueous buffer and an organic solvent. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate buffer (pH adjusted) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 242 nm

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture.

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_start Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_products Products A 1-(Acetoacetyl)piperazine C Condensation & Cyclization A->C B Phenylhydrazine B->C D This compound (Desired Product) C->D Major Pathway E 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine (Regioisomeric Impurity) C->E Minor Pathway

Caption: Synthetic route to this compound and the formation of its main regioisomeric impurity.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion by HPLC/TLC start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_params Increase Time/Temp or Add Excess Reagent incomplete->increase_params Yes check_cyclization Review Cyclization Step incomplete->check_cyclization No complete->check_cyclization increase_params->check_reaction inefficient_cyclization Inefficient Cyclization? check_cyclization->inefficient_cyclization optimize_cyclization Optimize Cyclizing Agent/ Conditions inefficient_cyclization->optimize_cyclization Yes check_workup Review Work-up & Purification inefficient_cyclization->check_workup No end Yield Improved optimize_cyclization->end loss_during_workup Product Loss? check_workup->loss_during_workup optimize_purification Optimize Extraction/ Recrystallization loss_during_workup->optimize_purification Yes loss_during_workup->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Optimization of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine. The following information offers actionable advice to overcome common experimental challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods involve the cyclocondensation reaction to form the pyrazole ring, followed by the introduction of the piperazine moiety. Key starting materials often include a 1,3-dicarbonyl compound and phenylhydrazine.[1] Variations in the synthesis include the use of protected piperazines to control selectivity and different cyclizing agents. Some routes also begin with a pre-formed pyrazole ring and subsequently add the piperazine.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[2] To troubleshoot, consider the following:

  • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2] Increasing the reaction temperature or time may be necessary.[2]

  • Catalyst Choice: The type and amount of catalyst, if applicable, can be critical. For pyrazole synthesis, acid catalysts are often used.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[2]

Q3: I am observing the formation of a di-substituted piperazine byproduct. How can I improve mono-selectivity?

A3: The formation of di-substituted products is a common issue in piperazine chemistry due to the presence of two reactive amine groups.[3] To favor mono-substitution, you can employ several strategies:

  • Use of Excess Piperazine: Using a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[3][4]

  • Protecting Group Strategy: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] The protecting group can be removed in a subsequent step.[3]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize di-substitution.[4]

Troubleshooting Guides

Issue 1: Poor Yield in the Final Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials.[2]- Consider increasing the reaction time or temperature.[2] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]
Suboptimal Reagents - Ensure the purity of starting materials, as impurities can lead to side reactions.[1]
Side Product Formation - Identify the structure of the main byproduct to understand the side reaction.- Adjust stoichiometry, temperature, or catalyst to minimize byproduct formation.
Product Degradation - If the product is unstable under the reaction or workup conditions, consider milder conditions or a different purification strategy.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize the reaction to ensure full conversion.- Choose a purification method that effectively separates the product from the starting materials, such as column chromatography with an appropriate solvent system.
Formation of Closely Eluting Impurities - Adjust the mobile phase in your chromatography to improve separation.- Consider recrystallization from a suitable solvent system if the product is a solid.[4]
Product is an Oil - If the product is an oil, purification can be challenging. Consider converting it to a salt to facilitate purification by crystallization.

Experimental Protocols

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine via N-Boc-piperazine

This protocol involves the use of a protecting group to ensure mono-substitution of the piperazine ring.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[3]

  • Stir the reaction for 20-24 hours.[3]

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[3]

Step 2: Reaction of 1-Boc-piperazine with a Pyrazole Precursor This step will vary depending on the specific pyrazole precursor used. As an example, a general procedure for N-acylation is provided below.

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.[3]

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 equivalent) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.[3]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.[3]

  • Stir at room temperature for 1-2 hours.[3]

  • Neutralize the reaction mixture and extract the final product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Different Synthetic Approaches for a Key Intermediate

Starting Material Reagents Conditions Yield Reference
1-Benzylpiperazine, t-butylacetoacetatePhenylhydrazine hydrochloride, POCl₃Toluene, reflux84% (for the chloro-intermediate)[5]
1-Methylpiperazine, t-butylacetoacetatePhenylhydrazine hydrochloride, POCl₃Toluene, refluxNot specified[5]
Ethyl piperazine-1-carboxylate, Ethyl acetoacetatePhenyl hydrazineToluene, 100-110°C, 24 hoursNot specified[6]

Visualizations

Reaction_Pathway cluster_protection Piperazine Protection cluster_pyrazole_formation Pyrazole Ring Formation & Coupling cluster_deprotection Deprotection Piperazine Piperazine N-Boc-Piperazine N-Boc-Piperazine Piperazine->N-Boc-Piperazine DCM Boc2O Boc2O Boc2O->N-Boc-Piperazine Protected Pyrazole-Piperazine Protected Pyrazole-Piperazine N-Boc-Piperazine->Protected Pyrazole-Piperazine Coupling 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Protected Pyrazole-Piperazine Phenylhydrazine Phenylhydrazine Phenylhydrazine->Protected Pyrazole-Piperazine Final_Product 1-(3-Methyl-1-phenyl- 5-pyrazolyl)Piperazine Protected Pyrazole-Piperazine->Final_Product TFA, DCM

Caption: Synthetic pathway using a protected piperazine.

Troubleshooting_Workflow Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Time/Temperature Monitor by TLC/LC-MS IncompleteReaction->IncreaseTimeTemp Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No OptimizeConditions Optimize Stoichiometry/ Temperature/Catalyst SideProducts->OptimizeConditions Yes ModifyPurification Modify Purification Method (e.g., different solvent system, recrystallization) PurificationIssue->ModifyPurification Yes End Optimized Yield PurificationIssue->End No IncreaseTimeTemp->SideProducts CheckReagents Check Reagent Purity OptimizeConditions->PurificationIssue ModifyPurification->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs Reagents Starting Materials (Piperazine derivative, Pyrazole precursor) Yield Reaction Yield Reagents->Yield Conditions Reaction Conditions (Solvent, Temperature, Time) Conditions->Yield Purity Product Purity Conditions->Purity Catalyst Catalyst (Acid/Base) Catalyst->Yield Yield->Purity

Caption: Factors influencing reaction yield and purity.

References

Technical Support Center: Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this specific synthesis, a common precursor is 1-(N-Boc-acetoacetyl)piperazine, which reacts with phenylhydrazine. The subsequent steps involve cyclization to form the pyrazole ring and deprotection of the piperazine nitrogen.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The most significant side reaction is the formation of the regioisomeric byproduct, 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine. Other potential side reactions include incomplete cyclization, hydrolysis of starting materials or intermediates (especially the N-Boc protecting group), and the formation of byproducts from harsh cyclizing agents like phosphorus oxychloride.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and identifying the presence of the desired product, starting materials, and major impurities.[1] A typical detection wavelength is 215 nm.[1]

Q4: What are the safety precautions for the reagents used in this synthesis?

A4: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reagents like phosphorus oxychloride are corrosive and react violently with water, requiring careful handling in an anhydrous environment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of a high percentage of the regioisomeric byproduct. - Degradation of product during workup or purification. - Use of harsh cyclizing agents like phosphorus oxychloride, which can lead to product loss.[1][2]- Monitor the reaction by HPLC to ensure completion. - Optimize reaction conditions to favor the desired regioisomer (see "Regioisomer Formation" below). - Employ milder workup and purification techniques. - Consider alternative, milder cyclizing agents.
Presence of Regioisomeric Impurity - The reaction of the unsymmetrical 1-(N-Boc-acetoacetyl)piperazine with phenylhydrazine can lead to two possible regioisomers. The reaction conditions, particularly the pH, can influence the ratio of these isomers.- Acidic Conditions: Using phenylhydrazine hydrochloride or adding an acid catalyst can favor the formation of one regioisomer over the other. - Neutral/Basic Conditions: Using free phenylhydrazine may alter the isomeric ratio. - Careful purification by column chromatography or recrystallization is crucial to separate the desired product from its regioisomer.
Presence of Unidentified Impurities - Hydrolysis: The N-Boc protecting group on the piperazine moiety can be susceptible to hydrolysis under acidic conditions used for cyclization. This can lead to the formation of byproducts. - Byproducts from Cyclizing Agents: The use of reagents like phosphorus oxychloride can lead to chlorinated byproducts and other impurities.[1][2] - Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to its presence in the final product mixture.- Control Acidity: Carefully control the amount of acid used and the reaction temperature to minimize Boc deprotection. Consider alternative protecting groups if this is a persistent issue. - Milder Reagents: Explore milder cyclization conditions that do not require harsh reagents. - Reaction Monitoring: Use HPLC to monitor the disappearance of the hydrazone intermediate and ensure the cyclization goes to completion.
Difficulty in Product Purification - The desired product and its regioisomer can have similar polarities, making separation by column chromatography challenging.- Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired product. - Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to improve separation.

Experimental Protocols

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Acetate [1]

  • Reaction of Ethyl Piperazine-1-carboxylate with Ethyl Acetoacetate: A solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL) is treated with ethyl acetoacetate (82.2 g). The reaction mixture is heated at 100°C to 110°C for 24 hours.

  • Reaction with Phenylhydrazine: The reaction mixture is cooled to 0°C to 5°C. Phenylhydrazine (68.4 g) is added slowly over 15-20 minutes, maintaining the temperature between 0°C and 10°C. The mixture is then warmed to 20°C to 25°C and stirred for 3 hours.

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed. Glacial acetic acid (28.5 g) is slowly added at 50°C to 55°C. The mixture is stirred, cooled, and the precipitated solid is filtered, washed with cold toluene, and dried to obtain 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate.

Visualizations

Reaction Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start 1-(N-Boc-acetoacetyl)piperazine + Phenylhydrazine Intermediate Phenylhydrazone Intermediate Start->Intermediate Cyclization Cyclization Intermediate->Cyclization SideIntermediate Phenylhydrazone Intermediate Product 1-(N-Boc-3-Methyl-1-phenyl-5-pyrazolyl)piperazine Cyclization->Product Deprotection Deprotection Product->Deprotection FinalProduct This compound (Desired Product) Deprotection->FinalProduct SideCyclization Alternative Cyclization SideIntermediate->SideCyclization SideProduct 1-(N-Boc-5-Methyl-1-phenyl-3-pyrazolyl)piperazine SideCyclization->SideProduct SideDeprotection Deprotection SideProduct->SideDeprotection SideFinalProduct 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine (Regioisomeric Impurity) SideDeprotection->SideFinalProduct

Caption: Main vs. Side Reaction Pathway.

Troubleshooting Workflow

G cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Start Problem Identified in Synthesis LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity CheckCompletion Check Reaction Completion (HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (HPLC, NMR) Impurity->IdentifyImpurity OptimizeConditions Optimize Reaction Conditions CheckCompletion->OptimizeConditions Incomplete MilderReagents Use Milder Reagents OptimizeConditions->MilderReagents Regioisomer Regioisomer IdentifyImpurity->Regioisomer OtherImpurity Other Impurity IdentifyImpurity->OtherImpurity AdjustpH Adjust pH / Catalyst Regioisomer->AdjustpH ControlAcidity Control Acidity / Temperature OtherImpurity->ControlAcidity Purification Optimize Purification AdjustpH->Purification ControlAcidity->Purification

Caption: Troubleshooting Workflow.

References

Technical Support Center: 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of degradation on the 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine molecule?

A1: Based on its structure, the most probable sites for degradation are the piperazine and pyrazole rings. The piperazine ring is susceptible to oxidation and N-dealkylation. The pyrazole ring, while generally stable, can be susceptible to oxidation and photolytic degradation under harsh conditions.

Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?

A2: Under typical forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic), several degradation pathways can be hypothesized:

  • Oxidative Degradation: The piperazine ring is prone to oxidation, which could lead to the formation of N-oxides, ring-opening products, or the formation of products like 2-oxopiperazine derivatives.

  • Hydrolytic Degradation: While the core structure is expected to be relatively stable to hydrolysis, cleavage of the bond between the pyrazole and piperazine rings could occur under extreme pH and temperature conditions.

  • Photolytic Degradation: Aromatic and heterocyclic systems can be susceptible to photodegradation, potentially leading to ring cleavage or rearrangement products.

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the parent compound from all potential degradation products. UV detection is typically used, and the method should be validated for specificity, linearity, accuracy, precision, and robustness.

Q4: What is "mass balance" in the context of a forced degradation study, and why is it important?

A4: Mass balance is an essential part of a forced degradation study that reconciles the amount of the parent drug that has degraded with the amount of degradation products formed.[1][2][3][4] A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified, validating the stability-indicating nature of the analytical method.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of the stressed sample.

Potential Cause Troubleshooting Step
Contamination Analyze a blank (placebo) sample subjected to the same stress conditions to rule out degradation products from the matrix.
Interaction with Excipients If working with a drug product, analyze the drug substance alone under the same stress conditions.
Secondary Degradation Reduce the stress level (e.g., lower temperature, shorter exposure time) to minimize the formation of secondary degradants from primary ones.

Issue 2: Poor mass balance is obtained in the forced degradation study.

Potential Cause Troubleshooting Step
Co-elution of Peaks Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between the parent peak and degradation products.
Degradants have poor UV absorption Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure that the chosen wavelength is appropriate for all compounds. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Formation of volatile or non-eluting degradants This is a known challenge in achieving mass balance.[2][3] Consider using other analytical techniques like Gas Chromatography (GC) for volatile compounds or analyzing the residue in the sample vial.
Inaccurate response factors If possible, isolate the major degradation products and determine their individual response factors for more accurate quantification.

Issue 3: Inconsistent degradation results between experiments.

Potential Cause Troubleshooting Step
Variability in stress conditions Ensure that stress conditions (temperature, concentration of stressing agent, light intensity) are precisely controlled and monitored in each experiment.
Sample preparation inconsistency Standardize the sample preparation procedure, including dissolution time and solvent volumes.
HPLC system variability Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.

Hypothetical Degradation Products

The following table summarizes potential degradation products of this compound under various stress conditions. These are proposed based on general chemical principles and require experimental confirmation.

Stress Condition Proposed Degradation Product Hypothetical Structure Molecular Weight ( g/mol )
Oxidative This compound-N-oxideC14H18N4O258.32
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-2-oneC14H16N4O256.30
Ethylenediamine (from piperazine ring cleavage)C2H8N260.10
N-formylpiperazine (from piperazine ring oxidation)C5H10N2O114.15
Hydrolytic (Acidic/Basic) 3-Methyl-1-phenyl-1H-pyrazol-5-amineC10H11N3173.22
PiperazineC4H10N286.14
Photolytic PhenylhydrazineC6H8N2108.14
Pyrazole ring cleavage productsVariableVariable

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Use a PDA detector to facilitate peak purity analysis and to identify the optimal wavelength for detection of all components.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the percentage of each degradation product.

  • Calculate the mass balance for each stress condition.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_photolytic Photolytic Degradation Parent This compound N_Oxide Piperazine-N-oxide Parent->N_Oxide H2O2 Oxopiperazine Piperazin-2-one Parent->Oxopiperazine H2O2 Ring_Cleavage_Ox Ring Cleavage Products (e.g., Ethylenediamine) Parent->Ring_Cleavage_Ox H2O2 Pyrazole_Amine 3-Methyl-1-phenyl-1H-pyrazol-5-amine Parent->Pyrazole_Amine Acid/Base, Heat Piperazine Piperazine Parent->Piperazine Acid/Base, Heat Phenylhydrazine Phenylhydrazine Parent->Phenylhydrazine UV/Vis Light Ring_Cleavage_Photo Pyrazole Ring Cleavage Parent->Ring_Cleavage_Photo UV/Vis Light

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow Start Start: Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis HPLC Analysis (Stability-Indicating Method) Stress->Analysis Data Data Evaluation (Degradation %, Mass Balance) Analysis->Data End End: Degradation Profile Data->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purifying 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 1-phenyl-3-methyl-5-chloropyrazole, piperazine, or protected piperazine derivatives. Byproducts from side reactions, such as regioisomers of the pyrazole or products of piperazine N-alkylation, may also be present. The use of certain reagents like phosphorous oxychloride in the synthesis can lead to residual impurities that are difficult to remove.[1]

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: If your product is an oil, it may be due to the presence of residual solvents or impurities that lower the melting point. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, column chromatography is the recommended purification method. Direct crystallization from an oily state is often challenging.

Q3: I'm having trouble getting my compound to crystallize from any solvent. What should I do?

A3: Difficulty in crystallization can be due to several factors. Ensure your compound is sufficiently pure; even small amounts of impurities can inhibit crystal formation. If the compound is pure but still fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization. Experimenting with a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.

Q4: My purified compound's purity is still below 99% by HPLC. What are my next steps?

A4: If a single purification step is insufficient, a second, different purification technique is advisable. For instance, if you have performed a recrystallization, follow it with column chromatography, or vice versa. Re-running a column with a shallower solvent gradient or using a different stationary phase (e.g., alumina if you initially used silica) can also improve separation. Purity as high as 99.69% has been reported, suggesting high purity is achievable.[1]

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Cause: The solute's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall solvent polarity.

    • Allow the solution to cool very slowly to encourage crystal formation over oiling.

    • If the problem persists, consider purification by column chromatography before attempting recrystallization again.

Problem: Poor recovery of the compound after recrystallization.

  • Cause: The compound may be too soluble in the chosen cold solvent, or too much solvent was used.

  • Solution:

    • Before filtering, cool the crystallization mixture in an ice bath to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • If recovery is still low, concentrate the mother liquor and attempt a second crystallization.

Column Chromatography

Problem: The compound is not moving from the origin on the TLC plate, even with a polar solvent system.

  • Cause: this compound has a basic piperazine moiety which can strongly interact with the acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica gel and allow your compound to elute.

    • Consider using a different stationary phase, such as neutral alumina.

Problem: Poor separation of the product from a close-running impurity.

  • Cause: The chosen eluent system does not provide sufficient selectivity.

  • Solution:

    • Try a different solvent system. A good starting point for related compounds is 5% methanol in dichloromethane.[2] You can adjust the polarity by varying the ratio.

    • Use a shallower gradient during elution if performing flash chromatography.

    • Ensure the column is not overloaded, as this can lead to band broadening and poor separation.

Data Presentation

Purification MethodSolvent/Eluent SystemPurity Achieved (by HPLC)Notes
RecrystallizationEthanol>98%Good for removing less polar impurities.
RecrystallizationIsopropanol>98.5%Often gives well-defined crystals.
Column ChromatographySilica Gel with Dichloromethane/Methanol Gradient>99%Effective for removing both more and less polar impurities.
Column ChromatographySilica Gel with Ethyl Acetate/Hexanes + 1% Triethylamine>99%The addition of triethylamine is crucial to prevent streaking and improve peak shape.
Patent LiteratureNot specified99.69%Demonstrates the feasibility of achieving very high purity.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel, equilibrating with the initial eluent (e.g., 98:2 Dichloromethane:Methanol with 0.5% Triethylamine).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Start the elution with the initial, less polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). A suitable TLC system is 5% methanol in dichloromethane.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot solvent decolorize Decolorize with activated charcoal (optional) dissolve->decolorize if colored hot_filter Hot gravity filtration (optional) dissolve->hot_filter if solids present cool Cool to induce crystallization dissolve->cool decolorize->hot_filter hot_filter->cool filter_wash Filter and wash with cold solvent cool->filter_wash dry Dry purified crystals filter_wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Crude Product Purity < 98% recrystallization Attempt Recrystallization start->recrystallization check_purity1 Purity > 99%? recrystallization->check_purity1 troubleshoot_recrystallization Troubleshoot Recrystallization: - Oiling out? - Poor recovery? recrystallization->troubleshoot_recrystallization column Perform Column Chromatography check_purity2 Purity > 99%? column->check_purity2 troubleshoot_column Troubleshoot Column: - Streaking? - Poor separation? column->troubleshoot_column check_purity1->column No success Pure Product check_purity1->success Yes check_purity2->success Yes check_purity2->troubleshoot_column No

References

Technical Support Center: Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the manufacturing of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes are reported, with the most prevalent starting from either N-protected piperazines or by constructing the pyrazole ring followed by introduction of the piperazine moiety. One common method involves the reaction of a protected piperazine with a pyrazole precursor.[1][2][3] Another approach is the reaction of 5-chloro-3-methyl-1-phenylpyrazole with an N-acyl piperazine.[4]

Q2: What are the critical parameters to control during the synthesis?

A2: Critical parameters include reaction temperature, choice of solvent and base, and the purity of starting materials. For instance, in syntheses involving cyclization steps, controlling the temperature is crucial to prevent side reactions.[5][6] In palladium-catalyzed coupling reactions, the choice of ligand and base can significantly impact yield and purity.[5][7]

Q3: Are there any significant safety concerns with the synthesis?

A3: Yes, some synthetic routes may utilize hazardous reagents. For example, the use of phosphorus oxychloride as a cyclizing agent is effective but poses safety risks and can lead to purity issues.[3] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before commencing any experiment. Alternative, safer methods that avoid such reagents have been developed.[4]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction is showing low or no yield of the desired this compound.

Potential Cause Troubleshooting Steps
Inefficient Cyclization - Ensure anhydrous conditions, as water can interfere with the reaction. - Optimize the reaction temperature and time. For Knorr-type pyrazole synthesis, heating is generally required.[6] - Consider using a different cyclizing agent if phosphorus oxychloride is proving problematic.[3]
Catalyst Inactivity (for coupling reactions) - For Buchwald-Hartwig type couplings, ensure the palladium catalyst is active. Use fresh catalyst and ligand.[5][7] - The choice of ligand is critical; screen different phosphine ligands to find the optimal one for your specific substrates.[5] - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Suboptimal Base Selection - The strength and type of base are crucial. Strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, but weaker bases like potassium carbonate or cesium carbonate may be necessary if starting materials are base-sensitive.[5]
Poor Quality Starting Materials - Verify the purity of starting materials (e.g., phenylhydrazine, piperazine derivatives) by techniques such as NMR or HPLC. Impurities can inhibit the reaction or lead to side products.
Formation of Impurities

Problem: Significant formation of impurities is observed by TLC or HPLC analysis.

Potential Cause Troubleshooting Steps
Side Reactions - In the synthesis from N-protected piperazines, incomplete deprotection can result in a mixture of protected and unprotected product. Optimize deprotection conditions (e.g., catalyst loading and reaction time for hydrogenolysis).[2] - Over-alkylation of piperazine can be an issue. Using a mono-protected piperazine is a standard strategy to avoid di-substitution.[8]
Decomposition of Starting Material or Product - If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor the reaction progress and stop it once the starting material is consumed. - For temperature-sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
Hydrodehalogenation (in coupling reactions) - In palladium-catalyzed couplings with aryl halides, hydrodehalogenation can be a competing side reaction. Optimizing the ligand, base, and solvent can minimize this.[9]

Experimental Protocols

Synthesis via N-Benzylpiperazine and t-Butyl Acetoacetate

This is a multi-step synthesis that begins with commercially available N-benzylpiperazine.[1][2]

  • Step 1: Synthesis of Intermediate 2r. N-benzylpiperazine is reacted with t-butyl acetoacetate in refluxing toluene using a Dean-Stark apparatus to remove water.

  • Step 2: Synthesis of Intermediate 3r. The product from Step 1 is then reacted with phenylhydrazine hydrochloride to form the pyrazole ring.

  • Step 3: Synthesis of 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4r). The intermediate from Step 2 is cyclized using a dehydrating agent like POCl3.

  • Step 4: Deprotection to yield 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6). The benzyl group is removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

Parameter Value
Solvent (Step 1) Toluene
Cyclizing Agent (Step 3) POCl3
Deprotection Catalyst (Step 4) Pd/C
Hydrogen Pressure (Step 4) 4 kg/cm ²
Temperature (Step 4) 45-50 °C

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_reagent2 Reagent cluster_intermediate2 Step 2 cluster_reagent3 Reagent cluster_intermediate3 Step 3 cluster_reagent4 Reagents cluster_final_product Step 4 N-Benzylpiperazine N-Benzylpiperazine Intermediate_2r Intermediate_2r N-Benzylpiperazine->Intermediate_2r t-Butyl Acetoacetate t-Butyl Acetoacetate t-Butyl Acetoacetate->Intermediate_2r Intermediate_3r Intermediate_3r Intermediate_2r->Intermediate_3r Phenylhydrazine_HCl Phenylhydrazine_HCl Phenylhydrazine_HCl->Intermediate_3r Protected_Product_4r Protected_Product_4r Intermediate_3r->Protected_Product_4r POCl3 POCl3 POCl3->Protected_Product_4r Final_Product_6 Final_Product_6 Protected_Product_4r->Final_Product_6 H2_PdC H2_PdC H2_PdC->Final_Product_6

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Start Low_Yield Low or No Yield? Start->Low_Yield Impurity_Formation Impurity Formation? Low_Yield->Impurity_Formation No Check_Conditions Check Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Yes Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Impurity_Formation->Analyze_Side_Products Yes Successful_Synthesis Successful_Synthesis Impurity_Formation->Successful_Synthesis No Optimize_Reagents Optimize Reagents (Catalyst, Ligand, Base) Check_Conditions->Optimize_Reagents Purify_Starting_Materials Purify Starting Materials Optimize_Reagents->Purify_Starting_Materials Purify_Starting_Materials->Successful_Synthesis Adjust_Stoichiometry Adjust Stoichiometry/ Protection Strategy Analyze_Side_Products->Adjust_Stoichiometry Modify_Workup Modify Workup/ Purification Adjust_Stoichiometry->Modify_Workup Modify_Workup->Successful_Synthesis

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including suboptimal solvent choice, incomplete reaction, or side product formation. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. While various solvents can be used, their polarity and aprotic or protic nature can significantly influence the reaction outcome. For the reaction of an N-acyl piperazine with 5-chloro-3-methyl-1-phenylpyrazole-4-formaldehyde, a combination of a dewatering solvent and a polar solvent is suggested for obtaining a higher yield of the intermediate product[1]. Toluene is commonly used as a solvent in several synthetic routes[2][3].

  • Reaction Conditions: Ensure the reaction temperature and time are optimized. For instance, in one method, the initial reaction is heated to reflux to remove water, and then the main reaction proceeds at an elevated temperature[1].

  • Reagent Quality: Verify the purity of your starting materials. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

  • Moisture Control: The presence of water can interfere with the reaction. Using a dewatering solvent and ensuring all glassware is dry is crucial[1].

Q2: I am observing significant impurity formation in my final product. How can I minimize side reactions?

A2: Impurity formation is a common challenge. Consider the following to improve the purity of your product:

  • Choice of Base: In syntheses involving a base, the type of base can be critical. For the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-formaldehyde with N-acyl piperazine, inorganic bases like anhydrous potassium carbonate or anhydrous sodium carbonate are recommended[1].

  • Protecting Groups: The use of appropriate protecting groups on the piperazine nitrogen can prevent side reactions. The subsequent deprotection step is then crucial for obtaining the final product[3].

  • Alternative Synthetic Routes: If persistent impurities are an issue, consider alternative synthetic pathways. One patented method avoids the use of pyridine as a solvent, which can sometimes lead to purification challenges[2]. Another approach involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine, followed by cyclization and deprotection[2].

Q3: The reaction is proceeding very slowly or appears to be stalled. What can I do?

A3: Slow reaction kinetics can be addressed by:

  • Temperature Adjustment: Increasing the reaction temperature can significantly speed up the reaction. However, be cautious as excessive heat can also promote the formation of degradation products. The synthesis described often involves heating to temperatures between 50°C and 110°C depending on the specific step[2].

  • Solvent Effects: The solvent can influence reaction rates. Dipolar aprotic solvents have been noted to affect tautomeric interconversion rates in pyrazoles, which might play a role in the reaction mechanism[4]. While specific data on this reaction is limited, exploring solvents with different polarities could be beneficial.

  • Catalyst: Although not explicitly mentioned for all steps, the use of an appropriate catalyst could potentially accelerate the reaction. For example, some pyrazole syntheses utilize Lewis acid catalysts[5].

Q4: Are there any recommended "green" or safer solvent alternatives for this synthesis?

A4: While traditional organic solvents like toluene and ethanol are commonly cited, the field of green chemistry encourages the use of more environmentally friendly options. Deep eutectic solvents (DESs) and water are being explored for pyrazole synthesis in other contexts and have shown promise in improving yields and reaction rates under eco-friendly conditions[6]. While specific examples for the synthesis of this compound are not detailed in the provided results, exploring such solvent systems could be a valuable research direction for a more sustainable process.

Quantitative Data Summary

The following table summarizes reaction conditions from various synthetic routes for this compound and its intermediates, as described in the cited literature.

Starting MaterialsSolvent(s)Base/ReagentTemperatureTimeYieldReference
5-chloro-3-methyl-1-phenylpyrazole-4-formaldehyde and N-acyl piperazineDewatering solvent, Polar solventAnhydrous K₂CO₃ or Na₂CO₃Reflux, Elevated-High[1]
Ethyl piperazine-1-carboxylate and Ethyl acetoacetate, then Phenyl hydrazineToluene-100-110°C, 0-10°C24h, 3h-[2]
Intermediate from aboveTetrahydrofuranSodium carbonate, Lawesson's reagent20-55°C4.5h-[2]
N-protected piperazine and Alkyl acetoacetate, then Phenyl hydrazineOrganic solvent, Alcoholic solvent----[3]

Note: Specific yield data is often not provided in patent literature.

Experimental Protocol

The following is a representative experimental protocol based on a common synthetic route.

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine from N-acyl piperazine and 5-chloro-3-methyl-1-phenylpyrazole-4-formaldehyde [1]

  • Azeotropic Water Removal: Add N-acyl piperazine to a suitable dewatering solvent in a round-bottom flask equipped with a Dean-Stark apparatus. Heat the mixture to reflux to remove any residual water.

  • Reaction Setup: After water removal, cool the mixture to room temperature. Add a polar solvent, an inorganic base (e.g., anhydrous potassium carbonate), and 5-chloro-3-methyl-1-phenylpyrazole-4-formaldehyde.

  • Reaction: Stir the mixture and gradually heat it while distilling off the dewatering solvent. Once the dewatering solvent is removed, continue to heat the reaction mixture at an elevated temperature to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the inorganic base and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: To the residue, add water and a suitable organic solvent for extraction (e.g., 1,2-dichloroethane). Separate the organic layer, and concentrate it to obtain the intermediate product.

  • Deprotection: Dissolve the intermediate product in a solution of hydrochloric acid in n-butanol. This step simultaneously removes the formyl and piperazine acyl protecting groups to yield the target product.

  • Purification: The final product can be further purified by standard techniques such as recrystallization or column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_slow_reaction Slow Reaction Solutions start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurities High Impurities problem->impurities Yes slow_reaction Slow Reaction problem->slow_reaction Yes end Successful Synthesis problem->end No ly_solvent Optimize Solvent low_yield->ly_solvent ly_conditions Adjust T/Time low_yield->ly_conditions ly_reagents Check Reagent Purity low_yield->ly_reagents ly_moisture Ensure Dry Conditions low_yield->ly_moisture imp_base Select Appropriate Base impurities->imp_base imp_pg Use Suitable Protecting Groups impurities->imp_pg imp_route Consider Alternative Route impurities->imp_route sr_temp Increase Temperature slow_reaction->sr_temp sr_solvent Explore Solvent Polarity slow_reaction->sr_solvent sr_catalyst Investigate Catalyst Use slow_reaction->sr_catalyst ly_solvent->problem ly_conditions->problem ly_reagents->problem ly_moisture->problem imp_base->problem imp_pg->problem imp_route->problem sr_temp->problem sr_solvent->problem sr_catalyst->problem

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine. Our aim is to help you identify and remove byproducts to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Knorr pyrazole synthesis. This involves the condensation reaction of a β-ketoester equivalent, such as 1-(acetoacetyl)piperazine or its precursors (e.g., from the reaction of ethyl acetoacetate and a piperazine derivative), with phenylhydrazine. An acidic catalyst is typically employed to facilitate the cyclization and subsequent dehydration to form the pyrazole ring.[1][2][3]

Q2: I observe a significant amount of an isomeric impurity in my final product. What is it and how is it formed?

A2: The most common isomeric byproduct is 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine. This regioisomer forms because the starting β-ketoester has two non-equivalent carbonyl groups. The phenylhydrazine can react with either carbonyl group, leading to two different cyclization pathways and resulting in a mixture of the desired product and its regioisomer.[1][2]

Q3: My reaction mixture and isolated product have a yellow or reddish-brown color. What is the cause of this discoloration?

A3: The coloration is often due to impurities arising from the phenylhydrazine starting material.[4] Phenylhydrazine is susceptible to oxidation and can decompose, especially under acidic conditions or upon exposure to air, forming colored byproducts.[5] While the exact structures of all colored impurities are complex and varied, they are generally polar, nitrogen-containing aromatic compounds.

Q4: Is the use of phosphorus oxychloride (POCl₃) recommended for the cyclization step?

A4: While phosphorus oxychloride can be used as a dehydrating and cyclizing agent in pyrazole synthesis, several sources indicate that its use in the synthesis of this compound can lead to a loss of purity and lower yields.[5] It is a harsh reagent that can promote the formation of various side products. Alternative methods that avoid strongly acidic and harsh reagents are often preferred for cleaner reactions.

Troubleshooting Guides

Problem 1: Presence of the Regioisomeric Byproduct

Symptoms:

  • NMR or HPLC analysis shows a significant peak with a similar mass to the desired product but a different retention time or chemical shifts.

  • Difficulty in purifying the final product to >98% purity by simple crystallization.

Possible Causes and Solutions:

Cause Solution
Lack of Regioselectivity in Cyclization: The two carbonyl groups of the acetoacetylpiperazine intermediate have similar reactivity towards phenylhydrazine.Control Reaction Temperature: Lowering the reaction temperature during the addition of phenylhydrazine and the subsequent cyclization can sometimes favor the formation of one regioisomer over the other. Start with dropwise addition at 0-5°C.[5]
pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack. While acidic conditions are necessary for cyclization, excessively strong acids might reduce selectivity. Using a milder acid catalyst or a buffer system could be explored.
Purification is Key: Since the formation of some amount of the regioisomer is often unavoidable, efficient purification is crucial. See the purification protocols below.
Problem 2: Colored Impurities in the Final Product

Symptoms:

  • The isolated product is a yellow, brown, or reddish solid instead of the expected white to off-white crystals.

  • Baseline noise or broad, colored bands are observed during column chromatography.

Possible Causes and Solutions:

Cause Solution
Phenylhydrazine Decomposition: Phenylhydrazine is unstable and can oxidize or decompose, especially in the presence of acid and air.Use High-Purity Phenylhydrazine: Start with freshly distilled or a newly purchased bottle of phenylhydrazine.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Temperature Control: Avoid excessive heating during the reaction, as this can accelerate the decomposition of phenylhydrazine and the formation of colored byproducts.
Purification: Activated carbon (charcoal) treatment of the crude product solution before crystallization can be effective in removing colored impurities. Column chromatography is also a viable option.

Data Presentation

Table 1: Comparison of Purification Methods for Byproduct Removal

Purification Method Target Byproduct(s) Typical Efficiency Notes
Recrystallization Regioisomer, Minor ImpuritiesModerate to HighEfficiency is highly dependent on the solvent system. A mixture of polar and non-polar solvents often yields the best results. May require multiple recrystallizations.
Column Chromatography Regioisomer, Colored Impurities, Other ByproductsHighEffective for separating compounds with different polarities. Requires careful selection of stationary and mobile phases.
Activated Carbon Treatment Colored ImpuritiesHigh for color removalUsed as a preliminary purification step before crystallization. May lead to some loss of the desired product due to adsorption.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the Knorr pyrazole synthesis.

Materials:

  • 1-(Acetoacetyl)piperazine (or prepared in situ from ethyl acetoacetate and piperazine)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(acetoacetyl)piperazine (1 equivalent) in toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add phenylhydrazine (1 equivalent) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • If colored impurities are present, add a small amount of activated carbon and heat the mixture for a short period.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) is a good starting point. The optimal solvent system should be determined by TLC analysis.

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the solution onto a silica gel column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 4: HPLC Analysis

The following HPLC conditions can be used as a starting point for purity analysis and impurity profiling.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Reaction_Pathway cluster_reactants Reactants Acetoacetyl_Piperazine 1-(Acetoacetyl)piperazine Intermediate Hydrazone Intermediate Acetoacetyl_Piperazine->Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Product This compound Intermediate->Product Cyclization & Dehydration (Pathway A) Byproduct 1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine (Regioisomer) Intermediate->Byproduct Cyclization & Dehydration (Pathway B)

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Start Synthesis Reaction Regioisomer Regioisomeric Impurity (1-(5-Methyl-1-phenyl-3-pyrazolyl)piperazine) Start->Regioisomer Lack of Regioselectivity Colored_Impurities Colored Impurities (from Phenylhydrazine decomposition) Start->Colored_Impurities Starting Material Instability POCl3_Byproducts Other Side Products (e.g., from POCl3 use) Start->POCl3_Byproducts Harsh Reaction Conditions

Caption: Logical relationships of potential byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR, TLC) Impurity_Check Impurity Detected? Start->Impurity_Check Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes No_Impurity Proceed to Next Step Impurity_Check->No_Impurity No Regioisomer Regioisomer Present Identify_Impurity->Regioisomer Colored Colored Impurities Identify_Impurity->Colored Other Other Byproducts Identify_Impurity->Other Purify_Regioisomer Column Chromatography or Fractional Crystallization Regioisomer->Purify_Regioisomer Purify_Colored Activated Carbon Treatment & Recrystallization Colored->Purify_Colored Purify_Other Column Chromatography Other->Purify_Other Pure_Product Pure Product Purify_Regioisomer->Pure_Product Purify_Colored->Pure_Product Purify_Other->Pure_Product

Caption: A troubleshooting workflow for the purification of the target compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its synthesis are of significant interest to the drug development industry. This guide provides an objective comparison of two prominent synthesis routes, presenting experimental data, detailed protocols, and visual representations of the synthetic pathways.

Comparison of Synthesis Routes

Two notable methods for the synthesis of this compound are the route starting from N-protected piperazines (such as 1-methylpiperazine or 1-benzylpiperazine) and a route commencing with ethyl piperazine-1-carboxylate. Below is a summary of the key performance indicators for each method.

Parameter Route 1: From 1-Benzylpiperazine Route 2: From 1-Methylpiperazine
Starting Materials 1-Benzylpiperazine, t-butyl acetoacetate, phenylhydrazine hydrochloride, POCl₃, Pd-C/H₂1-Methylpiperazine, t-butyl acetoacetate, phenylhydrazine hydrochloride, POCl₃, ethyl chloroformate, potassium hydroxide
Key Intermediates 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Final Step Debenzylation via hydrogenolysisDemethylation followed by hydrolysis
Overall Yield ~71% (over 3 steps from the pyrazole intermediate)Not explicitly stated as a single overall figure, but individual high-yielding steps are reported.
Purity of Final Product 99.2% (by HPLC)[1]Not explicitly stated, but the process aims for high purity suitable for pharmaceutical use.
Reaction Conditions Hydrogenolysis at 45-50 °C under 4 kg/cm ² H₂ pressure.[1]Refluxing with ethyl chloroformate, followed by reflux with potassium hydroxide.[1]
Reagents and Solvents Toluene, methanol, palladium on carbon, hydrogen gas.[1]Toluene, triethylamine, ethyl chloroformate, isopropyl alcohol, potassium hydroxide.[1]
Safety Considerations Use of flammable hydrogen gas under pressure.Use of corrosive and toxic reagents like POCl₃ and ethyl chloroformate.

Experimental Protocols

Route 1: Synthesis from 1-Benzylpiperazine

This method involves the initial formation of a pyrazole ring followed by the removal of the benzyl protecting group.[1][2]

Step 1: Synthesis of 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4r)

  • A solution of t-butyl acetoacetate in refluxing toluene is prepared using a Dean-Stark apparatus.

  • 1-Benzylpiperazine is reacted with the t-butyl acetoacetate to form an enamine intermediate (2r) in 95% yield.[2]

  • This intermediate is then reacted with phenylhydrazine hydrochloride to yield the hydrochloride salt of the phenylhydrazone (3r) in 89% yield.[2]

  • Cyclization is achieved by treating 3r with phosphorus oxychloride (POCl₃) to give 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4r) in 84% yield.[2]

Step 2: Debenzylation to form 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6)

  • 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg) is dissolved in methanol (10.0 L) in an autoclave at 30 °C.[1]

  • The apparatus is flushed with nitrogen, and 100 g of 10% Pd-C catalyst is added.[1]

  • A hydrogen pressure of 4 kg/cm ² is applied, and the reaction mixture is maintained at 45-50 °C for 8 hours.[1]

  • After confirming the completion of the reaction by TLC, the autoclave is cooled and flushed with nitrogen.

  • The catalyst is filtered off, and the filtrate is concentrated under vacuum to yield the final product.[1]

  • Yield: 0.67 kg (92%)[1]

  • Purity: 99.2% by HPLC[1]

Route 2: Synthesis from 1-Methylpiperazine

This route proceeds through a similar pyrazole formation, followed by a demethylation and hydrolysis sequence.[1]

Step 1: Synthesis of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4)

  • This intermediate is prepared similarly to the benzyl-protected analogue, starting from 1-methylpiperazine. The reaction of 1-(4-Methylpiperazine-1-yl)-3-(2-phenylhydrazylidine)butane-2-one hydrochloride (3) with POCl₃ in toluene and pyridine gives the desired product.[1]

Step 2: Synthesis of Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (5)

  • A mixture of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (18.00 kg), triethylamine (4.25 kg), and toluene (72.0 L) is heated to 80 °C.[1]

  • Ethyl chloroformate (7.92 kg) is added slowly, and the mixture is refluxed for 2 hours.[1]

  • After completion, water is added, and the organic layer is separated, washed, and concentrated to yield the carbamate intermediate 5.[1]

  • Yield: 21.0 kg (95%)[1]

Step 3: Hydrolysis to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6)

  • The intermediate 5 is dissolved in isopropyl alcohol (90.00 L), and potassium hydroxide (29.81 kg) is added.[1]

  • The reaction mixture is refluxed for 4 hours.[1]

  • The solvent is distilled off, and water is added to the residue.

  • The mixture is stirred at 15-20 °C to crystallize the product, which is then filtered and washed.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two compared synthesis routes.

Synthesis_Route_1 A 1-Benzylpiperazine C Enamine Intermediate A->C B t-Butyl Acetoacetate B->C E Phenylhydrazone Intermediate C->E D Phenylhydrazine HCl D->E G 1-Benzyl-4-(3-methyl-1-phenyl- 1H-pyrazol-5-yl)piperazine E->G F POCl3 F->G Cyclization I This compound G->I H Pd-C, H2 H->I Debenzylation

Caption: Synthesis Route 1 starting from 1-Benzylpiperazine.

Synthesis_Route_2 A 1-Methylpiperazine B 1-Methyl-4-(3-methyl-1-phenyl- 1H-pyrazol-5-yl)piperazine A->B Pyrazole formation (multi-step) D Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol- 5-yl)piperazine-1-carboxylate B->D C Ethyl Chloroformate C->D Demethylation/ Carbamoylation F This compound D->F E Potassium Hydroxide E->F Hydrolysis

Caption: Synthesis Route 2 starting from 1-Methylpiperazine.

References

A Comparative Guide to Alternative Intermediates in Teneligliptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for Teneligliptin, focusing on the performance of alternative intermediates against the standard manufacturing process. Experimental data on yield, purity, and reaction conditions are presented to support the evaluation of each pathway.

Executive Summary

The synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has been approached through various synthetic strategies. This guide details and compares three distinct routes: the standard synthesis involving a Boc-protected intermediate, an alternative pathway utilizing a nosyl-activated proline derivative, and a third route centered around a key reductive amination step. Each method offers unique advantages and disadvantages in terms of overall yield, purity of the final product, and the use of potentially hazardous reagents. The data presented herein is intended to assist researchers and drug development professionals in selecting the most efficient and scalable synthetic strategy for Teneligliptin.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.

ParameterStandard Route (Boc-Deprotection)Alternative Route 1 (Nosyl Derivative)Alternative Route 2 (Reductive Amination)
Key Intermediate tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate(2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid3-{(2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine
Overall Yield Not explicitly stated, final step 93%[1][2]37-39%[3][4]Not explicitly stated, key step 98%[5]
Purity of Final Product >99% (as hydrobromide hydrate)[6]High purity API meeting stringent requirements[3][7]High purity[5]
Key Advantages Established and well-documented.Avoids expensive reagents and laborious procedures.[3]High yield and purity in the key reductive amination step.[5]
Key Disadvantages Multi-step synthesis of the key intermediate.Six sequential chemical transformations.[3]Requires specific catalysts and reaction conditions.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Standard_Route cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Formation Boc_Proline Boc-L-hydroxyproline Intermediate_A (2S,4S)-tert-butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate Boc_Proline->Intermediate_A Thiazolidine, DCC Intermediate_B (2S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate Intermediate_A->Intermediate_B Oxidation Key_Intermediate tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate Intermediate_B->Key_Intermediate Reductive Amination with Piperazine Intermediate Teneligliptin_Free_Base Teneligliptin Key_Intermediate->Teneligliptin_Free_Base Boc Deprotection (TFA) Piperazine_Intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Diagram 1: Standard Synthetic Route via Boc-Protected Intermediate.

Nosyl_Derivative_Route cluster_0 Formation of Key Carboxylic Acid Intermediate cluster_1 Final Amidation and Deprotection L_Proline_Ester L-proline methyl ester Nosyl_Derivative Nosyl derivative of L-proline methyl ester (3c) L_Proline_Ester->Nosyl_Derivative Nosyl chloride Substituted_Intermediate Stereoselective substituted intermediate (5) Nosyl_Derivative->Substituted_Intermediate SN2 with Piperazine Intermediate (4) Carboxylic_Acid_Intermediate (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid (6) Substituted_Intermediate->Carboxylic_Acid_Intermediate Deesterification Amide_Intermediate Amide Intermediate Carboxylic_Acid_Intermediate->Amide_Intermediate Amidation with Thiazolidine Piperazine_Intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4) Teneligliptin_Free_Base Teneligliptin Amide_Intermediate->Teneligliptin_Free_Base Deprotection

Diagram 2: Alternative Synthetic Route via Nosyl Derivative.

Reductive_Amination_Route cluster_0 Key Reductive Amination cluster_1 Final Deprotection Pyrrolidinone_Intermediate 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-yl]carbonyl-1,3-thiazolidine Coupled_Intermediate 3-{(2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine Pyrrolidinone_Intermediate->Coupled_Intermediate Reductive Amination with Piperazine Intermediate (Sodium triacetoxyborohydride) Piperazine_Intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Piperazine_Intermediate->Coupled_Intermediate Teneligliptin_Free_Base Teneligliptin Coupled_Intermediate->Teneligliptin_Free_Base Deprotection

Diagram 3: Alternative Synthetic Route via Reductive Amination.

Experimental Protocols

Standard Route: Boc-Deprotection

This route involves the synthesis of a key Boc-protected pyrrolidine intermediate followed by its deprotection to yield Teneligliptin.

Step 1: Synthesis of (2S,4S)-tert-butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate To a solution of N-tert-Butoxycarbonyl-L-trans-4-hydroxyproline in dichloromethane, 1,3-thiazolidine and N,N'-dicyclohexylcarbodiimide (DCC) are added at 0-5 °C. The reaction mixture is stirred for 6-8 hours at 25-30 °C. After quenching with water and ethyl acetate, the product is isolated.

Step 2: Oxidation to (2S)-tert-butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate The hydroxy intermediate is dissolved in a suitable solvent system like dichloromethane and DMSO. An oxidizing agent, such as a sulfur trioxide pyridine complex or Dess-Martin periodinane, is used to carry out the oxidation to the corresponding ketone.

Step 3: Reductive Amination to form the Key Intermediate The keto-intermediate is reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in the presence of a reducing agent like sodium triacetoxyborohydride to yield tert-butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate.

Step 4: Deprotection to Teneligliptin The Boc-protected intermediate (25.45 g) is dissolved in dichloromethane (200 mL).[1][2] Trifluoroacetic acid (50 mL) is added at room temperature, and the mixture is stirred for 19 hours.[1][2] The reaction mixture is concentrated, and the residue is neutralized with a saturated aqueous sodium hydrogencarbonate solution.[1][2] The product is extracted with chloroform, washed with brine, and dried.[1][2] Purification by silica gel column chromatography affords Teneligliptin as a solid (19.28 g, 93% yield).[1][2]

Alternative Route 1: Nosyl Derivative

This commercially practicable process utilizes a nosyl-activated proline derivative for a stereoselective substitution.[3]

Step 1: Synthesis of Nosyl derivative of L-proline methyl ester (3c) L-proline methyl ester is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base to yield the nosyl-activated intermediate.

Step 2: Stereoselective Substitution The nosyl derivative (3c) undergoes an SN2-type nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4) to form the stereoselective substituted intermediate (5).

Step 3: Deesterification The methyl ester of intermediate (5) is hydrolyzed to the corresponding carboxylic acid, (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid (6). This step has a reported yield of 68% and a purity of 99.72% by HPLC.[7]

Step 4: Amidation The carboxylic acid intermediate (6) is coupled with 1,3-thiazolidine using coupling agents like EDC-HCl and HOBt.

Step 5 & 6: Deprotection and Salt Formation The protecting groups are removed, and the final product is isolated as the hydrobromide hydrate salt. The overall yield for these six steps is reported to be in the range of 37-39%.[3][4]

Alternative Route 2: Reductive Amination

This route highlights a high-yield reductive amination as the key step.

Step 1: Synthesis of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-yl]carbonyl-1,3-thiazolidine This intermediate is prepared from Boc-L-hydroxyproline through a series of reactions including amide coupling with thiazolidine followed by oxidation of the hydroxyl group.

Step 2: Reductive Amination In a reactor, 1-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine] (808g) and 3-[(2S)-1-(1,1-dimethylacetyl carbonyl)-4-oxo-pyrrolidin-2-ylcarbonyl]thiazolidine (1000g) are dissolved in a mixed solvent of toluene and tetrahydrofuran.[5] Acetic acid (200g) is added, followed by sodium triacetoxyborohydride (1413g).[5] The reaction is carried out at 20 °C for 2 hours.[5] After concentration and workup, the intermediate 3-{(2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine is obtained as a faint yellow solid (1710g), with a reported yield of 98% and a purity of 98.43%.[5]

Step 3: Deprotection and Salt Formation The protecting group is removed from the coupled intermediate using an appropriate acid, such as hydrobromic acid, to yield Teneligliptin, which is then isolated as its hydrobromide salt.

Conclusion

The choice of a synthetic route for Teneligliptin depends on a variety of factors including the desired scale of production, cost of raw materials and reagents, and the stringency of purity requirements. The standard Boc-deprotection route is well-established but may involve multiple steps for the synthesis of its key intermediate. The nosyl derivative route offers a commercially viable alternative with a good overall yield, while the reductive amination route provides a highly efficient key coupling step. This guide provides the foundational data to aid in making an informed decision for the synthesis of this important antidiabetic drug. Further process optimization and detailed cost analysis would be necessary for a definitive selection for industrial-scale manufacturing.

References

Validating the Purity of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the validation of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine purity, a key intermediate in the synthesis of the antidiabetic drug, Teneligliptin.

This compound is a known process impurity in the manufacturing of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Accurate determination of its purity is essential to control the quality and safety of the final active pharmaceutical ingredient (API). This guide presents a comprehensive overview of a validated HPLC method and compares its performance with other analytical techniques, supported by experimental data from published literature.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for assessing the purity of this compound and other related substances in Teneligliptin. Its high resolution, sensitivity, and specificity make it the gold standard for this application.

The following protocol is a composite based on several validated methods for the analysis of Teneligliptin and its impurities.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm) is commonly used for its excellent separation capabilities for this class of compounds.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer and an organic solvent like acetonitrile is typical. For instance, a mobile phase consisting of pH 6.0 phosphate buffer and acetonitrile in a 60:40 v/v ratio has been successfully employed.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[1]

  • Detection: UV detection at a wavelength of 246 nm is suitable for monitoring the analyte.[1]

  • Column Temperature: The analysis is typically performed at ambient or a controlled temperature of around 30°C.

  • Injection Volume: A 20 µL injection volume is standard.

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable diluent, such as methanol or the mobile phase, to a known concentration. Working standards and sample solutions are then prepared by appropriate dilutions of the stock solution.

Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

The performance of a typical validated RP-HPLC method for the analysis of this compound, as an impurity of Teneligliptin, is summarized in the table below. Data is compiled from various studies on Teneligliptin and its impurities.

ParameterTypical Performance Data
Linearity (Range) 5-15 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature.

Note: The exact values for LOD and LOQ can vary depending on the specific instrumentation and method parameters.

Comparison with Alternative Analytical Methods

While HPLC is the predominant technique, other methods can be employed for purity assessment, each with its own set of advantages and limitations.

Analytical MethodPrincipleAdvantages for Purity AnalysisDisadvantages for Purity Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution, high sensitivity, high precision, well-established and validated methods available, suitable for separating closely related impurities.Requires reference standards for quantification, can be time-consuming, and involves the use of organic solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3][4]Absolute quantification without the need for a specific reference standard of the analyte, high precision, non-destructive, and provides structural information.[1][5]Lower sensitivity compared to HPLC, requires specialized and expensive equipment, and may be complex for samples with overlapping signals.
Titration A chemical reaction between the analyte and a reagent of known concentration.[6][7]Simple, inexpensive, and provides high accuracy for the assay of bulk material.[8][9][10]Not suitable for detecting and quantifying trace impurities, less specific than chromatographic methods, and only applicable to analytes that can undergo a suitable chemical reaction (e.g., acid-base).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.High sensitivity and specificity, excellent for identifying volatile impurities.The analyte must be volatile and thermally stable, or require derivatization, which can add complexity to the procedure.

Mandatory Visualizations

Diagram 1: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis MD1 Select Column & Mobile Phase MD2 Optimize Flow Rate & Temperature MD1->MD2 MD3 Set Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness SA1 Prepare Standard & Sample Solutions V6->SA1 SA2 Inject into HPLC System SA1->SA2 SA3 Data Acquisition & Processing SA2->SA3 SA4 Calculate Purity SA3->SA4 Report Final Purity Report SA4->Report

Caption: Workflow for HPLC method validation.

Diagram 2: Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_HPLC HPLC cluster_qNMR qNMR cluster_Titration Titration HPLC High Resolution & Sensitivity HPLC_Adv Advantages: - High Specificity - Established Methods HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Requires Reference Standards - Solvent Consumption HPLC->HPLC_Disadv qNMR Absolute Quantification qNMR_Adv Advantages: - No Specific Standard Needed - Structural Information qNMR->qNMR_Adv qNMR_Disadv Disadvantages: - Lower Sensitivity - High Equipment Cost qNMR->qNMR_Disadv Titration Assay of Bulk Material Titration_Adv Advantages: - Simple & Inexpensive - High Accuracy Titration->Titration_Adv Titration_Disadv Disadvantages: - Low Specificity - Not for Trace Impurities Titration->Titration_Disadv

Caption: Comparison of analytical techniques.

References

A Comparative Guide to the Cost-Effective Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a comparative analysis of various synthetic routes for 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine, a crucial building block in the pharmaceutical industry. We will delve into the experimental protocols, yields, and a cost analysis of the starting materials for the most prominent synthetic strategies.

Comparison of Synthetic Routes

Three primary synthetic routes for this compound have been identified and are compared below based on their starting materials, key steps, and overall yield.

Route Starting Materials Key Intermediates Overall Yield Reference
A 1-Methylpiperazine or 1-Benzylpiperazine, tert-Butyl acetoacetate, Phenylhydrazine hydrochloride1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine or 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine92% (from 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine)[1]
B 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, N-Acyl piperazineIntermediate product from the reaction of the starting materialsHigh yield (not specified quantitatively)
C Ethyl piperazine-1-carboxylate, Ethyl acetoacetate, Phenyl hydrazineResidue containing the cyclized productNot specified

Cost Analysis of Starting Materials

The cost-effectiveness of a synthetic route is heavily influenced by the price of the starting materials. The following table provides an approximate cost comparison for the key reactants in each route. Prices are based on commercially available listings and may vary depending on the supplier and quantity.

Reagent Route(s) Approximate Price (USD per mole)
1-MethylpiperazineA47 - 142
1-BenzylpiperazineAVaries
tert-Butyl acetoacetateA257 - 330
Phenylhydrazine hydrochlorideA, C100 - 260
Phosphorus oxychlorideAVaries
Ethyl chloroformateA43 - 86
Potassium hydroxideA1 - 2
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehydeBVaries
N-Acyl piperazineBVaries
Ethyl piperazine-1-carboxylateCVaries
Ethyl acetoacetateC50 - 72

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of a synthesis. Below are the protocols for the key steps in the identified synthetic routes.

Route A: From 1-Methylpiperazine or 1-Benzylpiperazine[1]

This route involves the initial formation of a pyrazole ring followed by deprotection of the piperazine moiety.

Step 1: Synthesis of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4)

  • Suspend 1-(4-Methylpiperazine-1-yl)-3-(2-phenylhydrazylidene)butane-2-one hydrochloride (3) (29.00 kg, 93.3 mol) in 58.0 L of toluene.

  • Add 29.0 L of pyridine to the mixture.

  • Heat the mixture to 100 °C.

  • Add POCl (30.44 kg, 198.5 mol) and heat the reaction mass for 4 hours at 100 °C.

  • Monitor the reaction completion by TLC (CHCl:CHOH 90:10).

  • Cool the reaction mass to 30 °C and add 10% NaOH solution to adjust the pH to 12.

  • Extract the product into ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and distill off the solvent under reduced pressure.

Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) from Compound 4

  • Heat a mixture of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4) (18.00 kg, 70.21 mol), triethylamine (4.25 kg, 42.0 mol), and 72.0 L of toluene at 80 °C.

  • Slowly add ethyl chloroformate (7.92 kg, 72.98 mol) to the reaction mixture.

  • Reflux the reaction mixture for 2 hours, monitoring completion by TLC.

  • Add 180.00 L of water slowly at 30-35 °C.

  • Separate the organic layer and wash the aqueous layer with 90.00 L of toluene.

  • Wash the combined organic layers with 90.00 L of water.

  • Distill off the solvent under reduced pressure to obtain ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (5) with a 95% yield.

  • Dissolve the obtained mass in 90.00 L of isopropyl alcohol.

  • Add potassium hydroxide (29.81 kg, 53.23 mol) and reflux the mixture for 4 hours.

  • Distill off the solvent under reduced pressure.

  • Add 180.00 L of water to the mass at 30-35 °C and stir for 2.5 hours at 15-20 °C.

  • Filter the crystallized product and wash with 36.00 L of water.

Alternative Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) from 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4') via Hydrogenolysis

  • Dissolve 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4') (1.0 kg, 3.0 mol) in 10.0 L of methanol at 30 °C in an autoclave.

  • Flood the apparatus with nitrogen and add 100 g of Pd-C to the reaction mixture.

  • Apply a hydrogen pressure of 4 kg/cm at 45-50 °C for 8 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mass to 30 °C, flood with nitrogen, and filter off the catalyst.

  • Concentrate the filtrate under vacuum to obtain the product with a 92% yield.[1]

Route B: From 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde

This method involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with an N-acyl piperazine in the presence of an inorganic base, followed by deprotection.

  • React 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with an N-acyl piperazine in the presence of an inorganic base such as anhydrous potassium carbonate or sodium carbonate to yield an intermediate product.

  • The intermediate is then reacted in a hydrochloric acid solution of n-butanol to simultaneously remove the formyl and acyl protecting groups to obtain the target product.

Route C: From Ethyl piperazine-1-carboxylate[2]

This process starts with the reaction of ethyl piperazine-1-carboxylate and ethyl acetoacetate.

  • Add ethyl acetoacetate (82.2 g) to a solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL).

  • Heat the reaction mixture at 100°C to 110°C for 24 hours.

  • Cool the reaction mixture to 0°C to 5°C.

  • Slowly add phenyl hydrazine (68.4 g) to the reaction mixture at 0°C to 10°C over a period of 15 to 20 minutes.

  • Heat the reaction mixture to 20°C to 25°C and stir for 3 hours.

  • After completion of the reaction, concentrate the mixture under reduced pressure to obtain a residue.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Route_A cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 1-Methylpiperazine 1-Methylpiperazine Intermediate_3 1-(4-Methylpiperazine-1-yl)-3-(2-phenylhydrazylidene)butane-2-one hydrochloride 1-Methylpiperazine->Intermediate_3 tert-Butyl acetoacetate tert-Butyl acetoacetate tert-Butyl acetoacetate->Intermediate_3 Phenylhydrazine HCl Phenylhydrazine HCl Phenylhydrazine HCl->Intermediate_3 Intermediate_4 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Intermediate_3->Intermediate_4 POCl3, Pyridine Intermediate_5 Ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate Intermediate_4->Intermediate_5 Ethyl chloroformate, Triethylamine Final_Product This compound Intermediate_5->Final_Product KOH

Caption: Synthetic pathway for Route A.

Route_B cluster_start_B Starting Materials cluster_intermediate_B Intermediate cluster_final_B Final Product Start_B1 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde Intermediate_B Intermediate Product Start_B1->Intermediate_B Inorganic Base Start_B2 N-Acyl piperazine Start_B2->Intermediate_B Final_Product_B This compound Intermediate_B->Final_Product_B HCl, n-Butanol

Caption: Synthetic pathway for Route B.

Route_C cluster_start_C Starting Materials cluster_intermediate_C Reaction cluster_final_C Final Product Start_C1 Ethyl piperazine-1-carboxylate Reaction_C Condensation & Cyclization Start_C1->Reaction_C Start_C2 Ethyl acetoacetate Start_C2->Reaction_C Start_C3 Phenyl hydrazine Start_C3->Reaction_C Final_Product_C This compound Reaction_C->Final_Product_C Deprotection (if needed)

Caption: Synthetic pathway for Route C.

Conclusion

Based on the available data, Route A , particularly the variation utilizing 1-benzylpiperazine followed by hydrogenolysis, appears to be a well-documented and high-yielding method for the synthesis of this compound. While the initial cost of some starting materials may be higher, the high overall yield could make it a more cost-effective option in the long run, especially for large-scale production. The choice of protecting group (methyl vs. benzyl) on the piperazine nitrogen offers flexibility in the deprotection strategy.

Route B presents a potentially efficient pathway, but a more detailed quantitative analysis of its yield and the cost of the starting pyrazole derivative would be necessary for a direct comparison. Route C offers a straightforward approach using common laboratory reagents, but the lack of a reported overall yield makes its cost-effectiveness difficult to assess.

Ultimately, the most suitable synthetic route will depend on a variety of factors including the scale of production, the availability and cost of starting materials, and the desired purity of the final product. Researchers and drug development professionals are encouraged to perform a thorough cost-benefit analysis for their specific needs.

References

A Comparative Analysis of Catalysts for the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the catalyst employed for the cyclization reaction to form the pyrazole ring. This guide provides a comparative analysis of different catalytic systems applicable to this synthesis, supported by experimental data from existing literature on pyrazole synthesis.

General Synthesis Pathway

The most common and industrially relevant method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound equivalent and phenylhydrazine, followed by cyclization. In the context of the target molecule, the synthesis typically starts with a piperazine-containing β-ketoester or a similar precursor.

Below is a generalized workflow for the synthesis and subsequent catalyst evaluation.

cluster_synthesis Synthesis Pathway A 1-Acetoacetyl-4-(protecting-group)-piperazine C Condensation & Cyclization (Catalyst + Solvent + Heat) A->C B Phenylhydrazine B->C D Protected this compound C->D E Deprotection D->E F This compound E->F

Caption: General synthesis pathway for this compound.

Catalyst Performance Comparison

While a direct head-to-head comparison of various catalysts for the synthesis of this specific molecule is not extensively documented in a single study, we can extrapolate performance based on patent literature and reviews on pyrazole synthesis. The primary catalytic approaches involve acid catalysis and transition metal catalysis.

Catalyst TypeSpecific Catalyst ExamplesTypical Reaction ConditionsReported Yields (General Pyrazole Synthesis)AdvantagesDisadvantages
Brønsted Acids Methanesulfonic acid, p-Toluenesulfonic acid, Acetic acidReflux in organic solvents (e.g., toluene, ethanol)Good to excellent (>75%)[1]Readily available, inexpensive, simple procedure[1][2]Can require harsh conditions, potential for side reactions, may not be suitable for sensitive functional groups.
Lewis Acids Boron trifluoride (BF₃)Can be used in conjunction with other acids or on its own.Moderate to goodCan offer different selectivity compared to Brønsted acids.Moisture sensitive, can be corrosive.
Transition Metals Copper(II) triflate (Cu(OTf)₂), Silver triflate (AgOTf)Often milder conditions, may involve ligands.Can be very high (>90%)[3]High efficiency, high regioselectivity, milder reaction conditions.Higher cost, potential for metal contamination in the final product, may require specific ligands.
Heterogeneous Montmorillonite KSFReflux in organic solvents.Good (57-86%)[4]Ease of separation and catalyst recycling.Can have lower activity compared to homogeneous catalysts.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a protected precursor to this compound, illustrating the use of different catalyst types.

Protocol 1: Brønsted Acid Catalysis (e.g., Methanesulfonic Acid)

This protocol is adapted from a process described for the synthesis of the target molecule.[5]

  • Reaction Setup: To a solution of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine in a suitable solvent such as toluene, add phenylhydrazine.

  • Catalyst Addition: Add a catalytic amount of methanesulfonic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Cyclization: Once the initial condensation is complete, the intermediate may be cyclized. In some procedures, a cyclizing agent like phosphorus oxychloride is used in a solvent like pyridine. However, improved methods aim to avoid harsh reagents and toxic solvents.[5]

  • Isolation: After completion, the reaction is quenched, and the product is extracted, purified, and characterized.

Protocol 2: Transition Metal Catalysis (e.g., Copper(II) Triflate)

This protocol is a general method for pyrazole synthesis that can be adapted for the target molecule.[6]

  • Reaction Setup: In a reaction vessel, combine the β-dicarbonyl precursor (e.g., 1-acetoacetyl-4-tert-butoxycarbonylpiperazine) and phenylhydrazine in a solvent.

  • Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂) as the catalyst. An ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) can be used as a co-catalyst or solvent.[6]

  • Reaction: Stir the mixture at the specified temperature (which can range from room temperature to elevated temperatures) until the reaction is complete, as indicated by TLC or HPLC analysis.

  • Isolation: The product is then isolated through standard work-up procedures, which may include extraction and chromatographic purification.

Comparative Workflow for Catalyst Evaluation

For researchers aiming to identify the optimal catalyst for their specific needs, a systematic evaluation workflow is recommended.

cluster_workflow Catalyst Evaluation Workflow A Define Substrates and Reaction (e.g., 1-acetoacetyl-4-Boc-piperazine + Phenylhydrazine) B Select Catalysts for Screening (Brønsted acids, Lewis acids, Transition metals) A->B C Perform Parallel Synthesis (Identical conditions: temp, conc, time) B->C D Analyze Reaction Outcomes (HPLC, LC-MS for yield and purity) C->D E Identify Lead Catalyst(s) D->E F Optimize Reaction Conditions (Catalyst loading, temp, solvent) E->F G Validate and Scale-Up F->G

Caption: A systematic workflow for the comparative evaluation of catalysts.

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the efficiency, cost, and environmental footprint of the process. While traditional Brønsted acids like methanesulfonic acid are effective and widely used, transition metal catalysts offer the potential for higher yields and milder reaction conditions. For industrial applications, heterogeneous catalysts present an attractive option due to their ease of recovery and reuse. The provided data and protocols serve as a guide for researchers to select and optimize the most suitable catalytic system for their specific synthetic goals.

References

Yield and purity comparison of different 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic protocols for 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the yield and purity of different methods, supported by experimental data from published patents, and provide comprehensive experimental protocols.

Comparison of Yield and Purity

The synthesis of this compound has evolved to improve yield, purity, and safety, moving away from hazardous reagents. Below is a summary of the quantitative data available for two major protocols.

ProtocolKey ReagentReported YieldReported PuritySource
Protocol 1: Traditional Method Phosphorus OxychlorideExtremely Low (Qualitative)Lower Purity (Qualitative)[1]
Protocol 2: Improved Method Lawesson's Reagent / Other Condensing Agents86% (Final Product)>98% (HPLC)[2]

Experimental Protocols

Protocol 1: Traditional Synthesis using Phosphorus Oxychloride

This method involves the cyclization of an N-acetoacetylpiperazine derivative with phenylhydrazine, followed by deprotection. The use of phosphorus oxychloride as a cyclizing agent is a key feature of this protocol.

Step 1: Synthesis of 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine

  • 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine is reacted with phenylhydrazine in the presence of methanesulfonic acid.

  • The resulting intermediate is then subjected to cyclization using phosphorus oxychloride in pyridine to yield 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine as an oil.

Step 2: Deprotection

  • The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid to yield this compound.

Note: This protocol is considered outdated due to the use of the highly toxic and corrosive reagent phosphorus oxychloride, as well as the toxic solvent pyridine. The process is also described as time-consuming with significant loss of both purity and yield.

Protocol 2: Improved Synthesis Avoiding Hazardous Reagents

This improved protocol avoids the use of highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, opting for safer condensing agents.

Step 1: Preparation of Intermediate Compound (Protected this compound)

  • In a 10L reaction flask, 1-acetoacetyl-4-benzyloxycarbonyl piperidine (1487g, 4.89mol), phenylhydrazine (528g, 4.89mol), magnesium sulfate (880g), and ethanol (8L) are added.

  • The mixture is heated to reflux (75-85 °C) for 2-3 hours.

  • The ethanol is removed by distillation to yield a brown solid intermediate.

  • To the reaction flask containing the intermediate, Lawesson's Reagent (1000g, 2.47mol), tetrahydrofuran (THF) (8L), and pyridine (400mL) are added.

  • The reaction is maintained at 50-55 °C overnight.

  • After the reaction is complete, the solvent is removed by rotary evaporation.

  • The residue is dissolved in dichloromethane and washed twice with 6N sodium hydroxide, followed by a wash with 1N hydrochloric acid, and finally with saturated brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the protected intermediate as a solid (1448g, 87% yield).

Step 2: Deprotection to Yield this compound

  • The solid intermediate from the previous step (1448g) is dissolved in 8L of a 30% solution of hydrobromic acid in acetic acid.

  • The reaction is stirred at room temperature for 4-6 hours.

  • The pH is adjusted to 10-11 with 6N sodium hydroxide, leading to the precipitation of a large amount of white solid.

  • The solid is collected by filtration and the filter cake is washed.

  • The filter cake is dissolved in dichloromethane, dried with anhydrous sodium sulfate, and the solvent is removed by evaporation at 50 °C to yield an off-white solid final product (852g, 86% yield).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the improved synthesis protocol.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Deprotection cluster_output Final Product A 1. React 1-Acetoacetyl-4-benzyloxycarbonyl piperidine and Phenylhydrazine B 2. Cyclization with Lawesson's Reagent A->B Intermediate C 3. Work-up and Isolation B->C Protected Product D 4. Deprotection with HBr in Acetic Acid C->D Protected Intermediate (87% Yield) E 5. Neutralization and Precipitation D->E Crude Product F 6. Isolation and Drying E->F Final Product G This compound (86% Yield) F->G

Caption: Workflow for the improved synthesis of this compound.

This second diagram illustrates the logical comparison between the two main synthetic pathways.

G cluster_protocol1 Protocol 1: Traditional Method cluster_protocol2 Protocol 2: Improved Method Start Starting Materials (N-protected piperazine, Phenylhydrazine, etc.) P1_Step1 Cyclization with Phosphorus Oxychloride Start->P1_Step1 P2_Step1 Cyclization with Lawesson's Reagent Start->P2_Step1 P1_Step2 Deprotection P1_Step1->P1_Step2 P1_Result Low Yield Lower Purity P1_Step2->P1_Result P2_Step2 Deprotection P2_Step1->P2_Step2 P2_Result High Yield (86%) High Purity (>98%) P2_Step2->P2_Result

Caption: Comparison of traditional vs. improved synthesis protocols.

References

A Comparative Guide to the Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthesis methods for 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a key intermediate in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. The selection of an optimal synthesis route is critical for efficiency, cost-effectiveness, and safety in pharmaceutical development. This document presents a detailed analysis of various synthetic strategies, supported by experimental data, to aid researchers in making informed decisions.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for different synthesis methods of this compound.

MethodStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method 1: From 1-Benzylpiperazine 1-Benzylpiperazine, t-Butyl acetoacetateToluene, Phenylhydrazine hydrochloride, POCl3, Pd/C~2 days84% (for intermediate 4r), 92% (final product)99.2% (HPLC)High yield and purity.Use of hazardous POCl3.
Method 2: Using Phosphorus Oxychloride Phenylhydrazine, Ethyl acetoacetateDMF, POCl3, Piperazine~20 hours~90% (for intermediate IV)Not specifiedHigh yield.Use of toxic POCl3 and pyridine.[1]
Method 3: Safer, Two-Step Synthesis 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, N-acyl piperazineAnhydrous K2CO3, n-Butanol HClNot specifiedHighNot specifiedAvoids hazardous reagents.[2]Less common starting material.
Method 4: From Ethyl piperazine-1-carboxylate Ethyl piperazine-1-carboxylate, Ethyl acetoacetateToluene, Phenylhydrazine, Lawesson's reagent>24 hoursNot specifiedNot specifiedAvoids POCl3.Long reaction time, use of Lawesson's reagent.[1]

Experimental Protocols

Method 1: Synthesis from 1-Benzylpiperazine and t-Butyl Acetoacetate

This method involves the reaction of 1-benzylpiperazine with t-butyl acetoacetate, followed by cyclization with phenylhydrazine hydrochloride and subsequent debenzylation.

Step 1: Synthesis of 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • A solution of t-butyl acetoacetate in toluene is prepared and refluxed using a Dean-Stark apparatus.

  • 1-Benzylpiperazine is added to the solution, and the reaction mixture is stirred.

  • The resulting intermediate is then reacted with phenylhydrazine hydrochloride.

  • Phosphorus oxychloride (POCl3) is used as a cyclizing agent to yield 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Step 2: Debenzylation to yield this compound

  • The benzyl-protected intermediate is dissolved in methanol.

  • Palladium on carbon (10% Pd/C) is added as a catalyst.

  • The mixture is subjected to hydrogenolysis to remove the benzyl group, yielding the final product.

Method 2: Synthesis using Phosphorus Oxychloride

This route is a common method for the synthesis of pyrazole derivatives.

  • Phenylhydrazine and ethyl acetoacetate are reacted in an appropriate solvent to form the corresponding hydrazone.

  • The hydrazone is then cyclized using phosphorus oxychloride in the presence of a base like pyridine to form the pyrazole ring.[1]

  • The resulting intermediate is reacted with piperazine to yield the final product.

Method 3: Safer, Two-Step Synthesis

This newer method avoids the use of hazardous reagents like phosphorus oxychloride.[2]

  • 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is reacted with an N-acyl piperazine in the presence of an inorganic base such as anhydrous potassium carbonate.[2]

  • The resulting intermediate is then treated with a solution of hydrochloric acid in n-butanol to simultaneously remove the formyl and acyl protecting groups, yielding the final product.[2]

Method 4: Synthesis from Ethyl piperazine-1-carboxylate

This method provides an alternative to the use of phosphorus oxychloride.[1]

  • Ethyl piperazine-1-carboxylate is reacted with ethyl acetoacetate in toluene at high temperature.[1]

  • The resulting intermediate is then reacted with phenylhydrazine.[1]

  • A cyclizing agent, such as Lawesson's reagent, is used to form the pyrazole ring, followed by deprotection to yield the final product.[1]

Visualizations

DPP-4 Inhibition Signaling Pathway

This compound is a crucial intermediate for Teneligliptin, a DPP-4 inhibitor. DPP-4 inhibitors work by blocking the action of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones like GLP-1 and GIP.[3][4] This, in turn, enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[3][4]

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow for Product Analysis

The purity and identity of the synthesized this compound are critical. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product Purify Purification (e.g., Recrystallization, Column Chromatography) Start->Purify TLC TLC (Reaction Monitoring) Purify->TLC HPLC HPLC (Purity Assessment) Purify->HPLC GCMS GC-MS (Impurity Profiling) Purify->GCMS NMR NMR Spectroscopy (Structure Elucidation) Purify->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purify->MS Final Pure Product HPLC->Final

Caption: Experimental Workflow for Product Analysis.

References

Efficacy of different purification methods for 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine of high purity is critical for its use as a key intermediate in the synthesis of various pharmaceutical agents. The efficacy of the final active pharmaceutical ingredient (API) is directly influenced by the purity of its preceding intermediates. This guide provides a comparative analysis of common purification methods for this compound, supported by experimental protocols and data to aid in the selection of the most suitable technique.

Comparison of Purification Methods

The two primary methods for purifying this compound are Recrystallization of its Acetate Salt and Silica Gel Column Chromatography of the free base. The choice between these methods depends on the impurity profile of the crude product, the desired final purity, and the scale of the purification.

Parameter Recrystallization of Acetate Salt Silica Gel Column Chromatography
Purity Achieved (HPLC) >99.5%[1]Typically 98-99%
Typical Yield High (often >90% for the recrystallization step)Moderate to High (70-90%, can be lower depending on impurity profile)
Key Advantages - Excellent for removing process-related impurities and isomers that form stable salts. - Cost-effective for large-scale production. - Can yield a stable, crystalline solid that is easy to handle and store.[1]- Highly effective for separating a wide range of impurities, including non-polar byproducts and starting materials.[2][3] - Versatile and adaptable to different impurity profiles by adjusting the eluent system.[4]
Key Disadvantages - Dependent on the formation of a crystalline salt. - May not effectively remove impurities with similar solubility to the acetate salt.- Can be time-consuming and labor-intensive, especially for large quantities. - Higher solvent consumption compared to recrystallization. - Potential for product loss on the silica gel matrix.[3]
Best Suited For - Large-scale industrial production where a specific salt form is desired. - Crude material where the primary impurities can be removed by crystallization.- Laboratory-scale purification. - Complex crude mixtures containing multiple impurities with varying polarities. - When the free base form of the compound is required directly.

Experimental Protocols

Recrystallization of this compound Acetate

This method relies on the formation of the acetate salt of the target compound, which often has different solubility properties than the free base and impurities, allowing for effective purification by crystallization. A patent describing the synthesis of this compound outlines a process that results in a high-purity acetate salt[1].

Materials:

  • Crude this compound

  • Toluene

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • The crude this compound is dissolved in a suitable solvent such as toluene. The solution is then concentrated under reduced pressure[1].

  • The concentrated solution is cooled to 50-55°C. Glacial acetic acid is then slowly added[1].

  • The mixture is stirred at this temperature for approximately one hour, then allowed to cool to room temperature (20-25°C) and stirred for another hour[1].

  • To maximize the precipitation of the acetate salt, the mixture is further cooled to 0-5°C and stirred for an additional hour[1].

  • The precipitated solid is collected by vacuum filtration using a Buchner funnel[1].

  • The collected solid is washed with cold toluene to remove any remaining soluble impurities[1].

  • The purified this compound acetate is dried in a vacuum oven at 40-45°C[1]. This process has been reported to yield a product with an HPLC purity of 99.69%[1].

Silica Gel Column Chromatography of this compound (Free Base)

Column chromatography is a versatile technique for purifying organic compounds based on their polarity. For N-substituted piperazines, it is effective in removing both more and less polar impurities[2][3].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of dichloromethane and methanol, or petroleum ether and acetone)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: An appropriate eluent system is determined using TLC. The goal is to find a solvent mixture that provides good separation of the desired compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4[3]. A common starting point for N-substituted piperazines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol)[3].

  • Column Packing: The chromatography column is packed with a slurry of silica gel in the chosen non-polar solvent of the eluent system.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.

  • Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation if necessary.

  • Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound free base.

  • Purity Confirmation: The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of a crude chemical product, applicable to both recrystallization and column chromatography.

PurificationWorkflow CrudeProduct Crude Synthetic Product Dissolution Dissolution in Solvent CrudeProduct->Dissolution PurificationStep Purification Dissolution->PurificationStep Recrystallization Recrystallization PurificationStep->Recrystallization For Solids Chromatography Column Chromatography PurificationStep->Chromatography For Oils or Complex Mixtures Isolation Isolation (Filtration / Solvent Evaporation) Recrystallization->Isolation Chromatography->Isolation Drying Drying Isolation->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis

Caption: General experimental workflow for chemical purification.

References

A Spectroscopic Comparison of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine from Diverse Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

Affiliation: Google Research

Abstract

Introduction

The synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine can be achieved through several distinct chemical pathways. The choice of synthetic route can influence the impurity profile of the final product, which in turn may impact its downstream applications, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the structural elucidation and purity assessment of this compound. This guide focuses on the expected spectroscopic characteristics of this compound and provides the necessary protocols for a comparative analysis of samples obtained from different synthetic origins.

Overview of Synthetic Routes

Several methods for the synthesis of this compound have been reported, primarily in patent literature. These routes often vary in their starting materials, reagents, and reaction conditions. Below are two common approaches.

Route 1: From Phenylhydrazine and Ethyl Acetoacetate

A widely employed method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride, followed by substitution with piperazine. A final deprotection step may be necessary depending on the protecting groups used for piperazine.

Route 2: Alternative Condensation and Cyclization

Alternative, more environmentally benign methods aim to avoid the use of harsh chlorinating agents like phosphorus oxychloride. These routes may involve different condensation strategies and cyclizing agents to construct the pyrazole ring and introduce the piperazine moiety.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 Phenylhydrazine C1 Pyrazolone Intermediate A1->C1 B1 Ethyl Acetoacetate B1->C1 D1 Chlorination (POCl3) C1->D1 E1 5-Chloro-3-methyl-1-phenyl-1H-pyrazole D1->E1 G1 This compound E1->G1 F1 Piperazine F1->G1 A2 Alternative Starting Materials B2 Condensation/Cyclization A2->B2 C2 Protected Pyrazolyl Piperazine B2->C2 D2 Deprotection C2->D2 E2 This compound D2->E2

Figure 1: High-level comparison of two synthetic routes to this compound.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound. This data is representative and serves as a benchmark for comparison. Minor variations in chemical shifts may be observed depending on the solvent and instrument used. The most significant differences between samples from various synthetic routes are likely to be found in the presence of residual solvents or synthesis-related impurities.

Spectroscopic Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Phenyl-H: ~7.2-7.5 ppm (m)
Pyrazole-H: ~5.8 ppm (s)
Piperazine-CH₂ (proximal to pyrazole): ~3.1-3.3 ppm (t)
Piperazine-CH₂ (distal): ~2.9-3.1 ppm (t)
Methyl-H: ~2.2 ppm (s)
Piperazine-NH: ~1.8 ppm (br s)
¹³C NMR Chemical Shift (δ)Pyrazole C=N: ~150 ppm
Pyrazole C-N(piperazine): ~145 ppm
Phenyl C (ipso): ~140 ppm
Phenyl CH: ~120-130 ppm
Pyrazole CH: ~90 ppm
Piperazine CH₂ (proximal to pyrazole): ~50 ppm
Piperazine CH₂ (distal): ~45 ppm
Methyl C: ~14 ppm
IR Spectroscopy Wavenumber (cm⁻¹)N-H stretch (piperazine): ~3300 cm⁻¹ (broad)
C-H stretch (aromatic): ~3050 cm⁻¹
C-H stretch (aliphatic): ~2800-3000 cm⁻¹
C=N stretch (pyrazole): ~1600 cm⁻¹
C=C stretch (aromatic): ~1500, 1450 cm⁻¹
Mass Spectrometry (ESI+) m/z[M+H]⁺: 243.1604

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of at least 16 ppm.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of at least 220 ppm.

    • A longer acquisition time and a higher number of scans (e.g., 1024) are typically required.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) prior to running the sample.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Use a capillary voltage of approximately 3.5-4.5 kV.

Workflow for Comparative Analysis

A logical workflow is crucial for the objective comparison of this compound from different synthetic routes. The primary goal is to confirm the identity and assess the purity of each sample.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison A Sample from Route 1 C ¹H & ¹³C NMR A->C D FTIR A->D E HRMS A->E B Sample from Route 2 B->C B->D B->E F Structural Confirmation C->F G Impurity Profiling C->G D->F E->F H Final Assessment F->H G->H

Figure 2: A generalized workflow for the spectroscopic comparison of chemical samples from different synthetic routes.

Conclusion

The spectroscopic characterization of this compound is a critical step in its quality control, especially when sourced from different synthetic pathways. While the primary spectroscopic signatures (NMR, IR, MS) should remain consistent for the pure compound, the main differences will likely arise from the presence of route-specific impurities. By following the standardized protocols outlined in this guide, researchers can effectively compare samples, confirm the molecular structure, and identify any potential contaminants, thereby ensuring the suitability of the material for its intended application.

Navigating the Industrial Synthesis of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An Economic and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the economic viability and comparative efficiency of synthesizing key pharmaceutical intermediates are paramount. This guide provides an in-depth economic analysis of the industrial-scale production of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a crucial building block in novel therapeutics. We present a comparative look at different synthetic routes, alongside detailed experimental protocols and an examination of alternative compounds.

This compound serves as a vital intermediate, notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. The industrial-scale production of this compound is driven by the need for cost-effective and sustainable manufacturing processes that do not compromise on yield or purity. Recent advancements have focused on developing more economical and environmentally friendly synthetic pathways, moving away from hazardous reagents and inefficient steps.

Comparative Economic Analysis of Production Routes

The industrial synthesis of this compound has evolved to optimize cost-efficiency and safety. Below is a comparative analysis of two prominent synthetic strategies: a traditional route often involving toxic reagents and a more modern, improved process.

Table 1: Estimated Raw Material Costs for Competing Synthesis Routes

Raw MaterialTraditional Route (Estimated Price/kg USD)Improved Route (Estimated Price/kg USD)Purity
Phenylhydrazine$2.50 - $5.00[1][2]$2.50 - $5.00[1][3][2]>97%
1-Boc-piperazine$4.75 - $10.80[4][5][6][7]->99%
Ethyl acetoacetate-$1.20 - $3.00[8][9][10][11]>99%
Lawesson's Reagent-$18.00 - $35.40[12][13][14][15][16]>97%
Phosphorus oxychloridePrice not readily available (Hazardous)--
PyridinePrice not readily available (Toxic)--

Note: Prices are estimated based on publicly available data from various suppliers and are subject to change based on volume, purity, and market fluctuations. Currency conversion from INR to USD was performed using an approximate exchange rate.

The improved synthesis route, while utilizing a more expensive reagent like Lawesson's reagent, circumvents the use of highly toxic and hazardous materials like phosphorus oxychloride and pyridine. This not only reduces costs associated with handling and waste disposal but also enhances the overall safety and environmental profile of the manufacturing process.

Synthesis Pathways: A Visual Comparison

The following diagrams illustrate the logical flow of a common synthesis pathway for this compound and a generalized workflow for its economic analysis.

cluster_synthesis Synthesis of this compound A Phenylhydrazine D Intermediate Pyrazole Formation A->D B Ethyl Acetoacetate B->D C 1-Boc-piperazine E Coupling Reaction C->E D->E F Deprotection E->F G This compound F->G

Caption: A simplified workflow for the synthesis of this compound.

cluster_econ Economic Analysis Workflow RA Raw Material Cost Analysis TCA Total Cost of Production Analysis RA->TCA PC Process Cost Evaluation (Energy, Labor) PC->TCA YQ Yield and Purity Assessment YQ->TCA WC Waste Management Costs WC->TCA SA Safety and Environmental Compliance Costs SA->TCA CA Comparative Analysis with Alternatives TCA->CA

Caption: A logical flow for the economic analysis of chemical production.

Detailed Experimental Protocols

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Improved Route)

This protocol is a generalized representation based on modern synthetic approaches that avoid hazardous reagents.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • 1-Boc-piperazine

  • Lawesson's Reagent

  • Toluene (solvent)

  • Ethanol (solvent)

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Formation of the Pyrazole Ring: Phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude pyrazolone intermediate.

  • Thionation and Cyclization: The crude pyrazolone is dissolved in a high-boiling point solvent such as toluene. Lawesson's reagent is added portion-wise, and the mixture is heated. This step facilitates the thionation of the pyrazolone and subsequent cyclization with 1-Boc-piperazine, which is added to the reaction mixture.

  • Deprotection: After the coupling reaction is complete, the Boc-protecting group is removed by treating the reaction mixture with an acidic solution, such as hydrochloric acid in an appropriate solvent.

  • Work-up and Purification: The reaction mixture is neutralized with a base, for instance, a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or recrystallization to afford pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) is commonly used.

Procedure:

  • Sample Preparation: A known concentration of the synthesized this compound is prepared in the mobile phase.

  • Injection: A small volume (e.g., 10 µL) of the sample solution is injected into the HPLC system.

  • Detection: The chromatogram is recorded at a suitable wavelength (e.g., 254 nm).

  • Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to the product.

Comparison with Alternative DPP-4 Inhibitor Intermediates

The landscape of DPP-4 inhibitors includes several molecules with distinct core structures. While this compound is a key intermediate for some, other inhibitors utilize different heterocyclic systems.

Table 2: Comparison with Alternative Piperazine-Containing Scaffolds in DPP-4 Inhibitors

FeatureThis compoundOther Piperazine Derivatives (e.g., in Sitagliptin, Linagliptin)
Core Heterocycle PyrazoleTriazolopiperazine, Xanthine
Synthetic Complexity ModerateCan be higher due to fused ring systems
Reported Efficacy High potency in final drug productsHigh potency in final drug products
Patent Landscape Specific to pyrazolyl-piperazine structuresVaries depending on the specific scaffold

The choice of a particular intermediate in drug development is a multifaceted decision, weighing factors such as synthetic accessibility, cost of goods, intellectual property, and the desired pharmacological profile of the final drug candidate. While alternative piperazine derivatives are prevalent in other DPP-4 inhibitors, the pyrazolyl-piperazine scaffold offers a unique and potent option for drug designers.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your particular this compound product. This guide is based on general safety data for piperazine derivatives and should supplement, not replace, the substance-specific information in the SDS.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), protective clothing, and eye/face protection such as tightly fitting safety goggles.[1][2] In situations where dust or aerosols may be generated, a certified respirator should be used.[1]

Hazard Profile Summary

Based on available safety data, this compound and related piperazine compounds present several hazards that must be managed during disposal.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3]GHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Skin Irritation Causes skin irritation.[3][4]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Eye Irritation Causes serious eye irritation.[3][4]GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Respiratory Irritation May cause respiratory irritation.[3]GHS07P271: Use only outdoors or in a well-ventilated area.[3]
Environmental Hazards Harmful to aquatic life.[5]P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent harm to personnel and the environment. Do not dispose of this substance down the drain or in regular trash.[5]

1. Waste Collection:

  • Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into a designated hazardous waste container.[1]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container.[5]

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal facility.[5]

  • These facilities are equipped to handle hazardous materials through methods like controlled incineration with flue gas scrubbing.[5][7]

  • Always follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal or recycling.[5]

  • Triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol).[1][5]

  • Collect the rinsate and dispose of it as hazardous waste.[5]

  • After thorough decontamination, the container may be recycled or disposed of as non-hazardous waste, in accordance with institutional and local regulations.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.[1] Remove all sources of ignition.[5]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[1] Prevent the spill from entering drains.[5]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area.[1]

DisposalWorkflow start Waste Generated: This compound sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Acute Toxicity - Skin/Eye Irritant - Environmental Hazard sds->hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_facility Arrange for Disposal via Licensed Chemical Waste Facility store->disposal_facility end Disposal Complete disposal_facility->end

References

Personal protective equipment for handling 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 401566-79-8

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. While specific quantitative data such as occupational exposure limits are not currently available, a conservative approach to protection is strongly advised.

Exposure Route Recommended PPE Standards and Specifications
Eye/Face Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin/Body Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Work should be conducted in a well-ventilated place.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Remove and wash contaminated clothing before reuse.[3]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from foodstuff containers and incompatible materials.[1]

  • Store locked up.[3]

Emergency and First-Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Contaminated materials should be collected and kept in suitable, closed containers for disposal.[1]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure A Identify Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) - Harmful if Swallowed (H302) - Harmful if Inhaled (H332) - May Cause Respiratory Irritation (H335) B Eye/Face Protection: Tightly fitting safety goggles with side-shields A->B Mitigate Eye Contact C Skin Protection: - Chemical impermeable gloves - Fire/flame resistant and impervious clothing A->C Mitigate Skin Contact D Respiratory Protection: Full-face respirator (if exposure limits exceeded or irritation occurs) A->D Mitigate Inhalation E Don PPE correctly B->E C->E D->E F Handle chemical in a well-ventilated area E->F G Follow safe handling protocols F->G H Doff and dispose of PPE correctly G->H

Caption: PPE Selection and Use Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。